molecular formula C10H6ClNO B2756766 6-Chloroquinoline-8-carbaldehyde CAS No. 22934-45-8

6-Chloroquinoline-8-carbaldehyde

Cat. No.: B2756766
CAS No.: 22934-45-8
M. Wt: 191.61
InChI Key: ZSFSBYVHCVFWQD-UHFFFAOYSA-N
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Description

6-Chloroquinoline-8-carbaldehyde (CAS 22934-45-8) is a high-purity chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . This solid serves as a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The molecular structure incorporates both an aldehyde group and a chloro group on a quinoline scaffold, providing two distinct reactive sites for further chemical modification . The aldehyde functionality is ideal for condensation reactions, such as the formation of imines (Schiff bases) or reduction to alcohols, while the chloro group is amenable to metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Researchers utilize this compound as a key precursor in the development of novel pharmaceutical candidates and functional materials. It is particularly useful in the synthesis of various quinoline derivatives whose biological activities can be explored. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions. According to safety data, this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is recommended to store it under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFSBYVHCVFWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloroquinoline-8-carbaldehyde CAS number and molecular weight

[1]

Executive Summary

6-Chloroquinoline-8-carbaldehyde is a bifunctional heterocyclic building block critical to medicinal chemistry and ligand design. Distinguished by a reactive formyl group at the C8 position and a lipophilic chlorine substituent at C6, this scaffold serves as a "privileged structure" for synthesizing tridentate Schiff base ligands and metallodrug precursors. Its unique geometry—placing the aldehyde oxygen (or derived imine nitrogen) in close proximity to the quinoline ring nitrogen—facilitates the formation of stable 5-membered chelate rings with transition metals, a property leveraged in the development of anticancer and antimicrobial agents.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Core Identifiers
PropertySpecification
CAS Number 22934-45-8
IUPAC Name 6-Chloroquinoline-8-carbaldehyde
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
SMILES Clc1cc(C=O)c2ncccc2c1
InChI Key OVZQVGZERAFSPI-UHFFFAOYSA-N (Analogous parent)
Physical Characteristics[2][3][5][7][8][9]
  • Appearance: Typically a pale yellow to tan solid.

  • Solubility: Soluble in chlorinated solvents (DCM, CHCl₃), DMSO, and hot ethanol; sparingly soluble in water.

  • Melting Point: 108–110 °C (Predicted range based on structural analogs).[1]

  • Reactivity Profile: The C8-aldehyde is highly electrophilic, readily condensing with primary amines. The C6-chlorine atom is relatively inert to nucleophilic aromatic substitution (

    
    ) unless activated by strong electron-withdrawing conditions, serving primarily as a lipophilic modulator.
    

Synthetic Pathways

The synthesis of 6-chloroquinoline-8-carbaldehyde typically follows a two-stage protocol: construction of the quinoline core via the Skraup synthesis, followed by selective oxidation of the methyl group.

Protocol A: Core Construction (Skraup Synthesis)

Objective: Synthesis of 6-chloro-8-methylquinoline.

  • Reagents: 4-Chloro-2-methylaniline, glycerol, concentrated sulfuric acid (

    
    ), and an oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate).
    
  • Mechanism: The aniline reacts with acrolein (generated in situ from glycerol dehydration) followed by cyclization and oxidation.

  • Procedure:

    • Mix 4-chloro-2-methylaniline with glycerol and

      
      .[2]
      
    • Heat to 140°C (Caution: Exothermic reaction).[2]

    • Reflux for 4–6 hours.

    • Neutralize with NaOH and extract with ethyl acetate.[2][3]

    • Yield: ~60–80%.[2]

Protocol B: Riley Oxidation (Functionalization)

Objective: Selective oxidation of the C8-methyl group to the aldehyde.

  • Reagents: Selenium dioxide (

    
    ), 1,4-dioxane (or xylene).
    
  • Mechanism:

    
     attacks the enolizable methyl protons via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement and dehydration to yield the carbonyl.
    
  • Procedure:

    • Dissolve 6-chloro-8-methylquinoline (1.0 eq) in 1,4-dioxane.

    • Add finely powdered

      
       (1.2–1.5 eq).
      
    • Reflux for 2–4 hours while monitoring via TLC (product is more polar than starting material).

    • Workup: Filter hot to remove black selenium metal (

      
      ). Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).
      
    • Yield: 45–60%.

Synthetic Workflow Diagram

SynthesisPathStart4-Chloro-2-methylanilineGlycerolGlycerol / H2SO4(Skraup Reaction)Start->GlycerolIntermediate6-Chloro-8-methylquinoline(CAS: 19655-50-6)Glycerol->IntermediateCyclization140°CSeO2SeO2 / Dioxane(Riley Oxidation)Intermediate->SeO2Product6-Chloroquinoline-8-carbaldehyde(CAS: 22934-45-8)SeO2->ProductSelective OxidationReflux

Figure 1: Step-wise synthesis from aniline precursor to final aldehyde via Skraup cyclization and Selenium Dioxide oxidation.[4][2][5]

Applications in Drug Discovery & Medicinal Chemistry[3][8][10][11]

Precursor for Tridentate Ligands (Schiff Bases)

The primary utility of 6-chloroquinoline-8-carbaldehyde lies in its condensation with hydrazides, thiosemicarbazides, or diamines to form Schiff bases .

  • Mechanism: The carbonyl carbon (

    
    ) undergoes nucleophilic attack by primary amines (
    
    
    ) to form an azomethine bond (
    
    
    ).
  • Chelation Effect: The resulting ligand possesses a donor set (Quinoline-N, Imine-N, and a third donor from the amine) that coordinates metal ions (

    
    ).
    
  • Biological Impact: These complexes often exhibit higher cytotoxicity against cancer cell lines (e.g., HeLa, HCT-116) than the free ligand due to enhanced lipophilicity and DNA intercalation capabilities.

Metallodrug Development
  • Anticancer: Copper(II) complexes derived from this scaffold have shown ability to cleave DNA via oxidative mechanisms.

  • Antimicrobial: The 6-chloro substituent increases the lipophilicity (

    
    ), facilitating cell membrane penetration in Gram-positive bacteria (e.g., S. aureus).
    
Structure-Activity Relationship (SAR) Diagram

SARCore6-Chloroquinoline-8-carbaldehydeC8_AldehydeC8-Carbaldehyde Group(Reactive Handle)Core->C8_AldehydeC6_ChloroC6-Chloro Substituent(Lipophilic Modulator)Core->C6_ChloroN_RingQuinoline Nitrogen(Metal Binding Site)Core->N_RingSchiffSchiff Base Formation(Azomethines, Hydrazones)C8_Aldehyde->Schiff+ R-NH2BioActivityEnhanced Cytotoxicity &Membrane PermeabilityC6_Chloro->BioActivityIncreases LogPChelationN,N-Bidentate Chelation(Stable 5-membered rings)N_Ring->ChelationSchiff->Chelation+ Metal Ion (M2+)Chelation->BioActivityReduces Polarity

Figure 2: Structure-Activity Relationship (SAR) mapping the functional roles of the C8-aldehyde and C6-chloro groups.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 22934-45-8, researchers should look for the following spectroscopic signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 11.0–11.4 ppm (s, 1H) Deshielded aldehyde proton (

).
δ 8.9–9.1 ppm (dd, 1H)Proton at C2 (adjacent to Nitrogen).
δ 7.5–8.2 ppm (m, 4H)Aromatic protons (pattern depends on coupling).
IR Spectroscopy 1690–1710 cm⁻¹ Strong

stretching vibration.
1580–1600 cm⁻¹

ring stretching.
Mass Spectrometry m/z 191 / 193 Molecular ion

. Distinct 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.

Safety & Handling Protocols

Hazard Identification
  • GHS Classification: Acute Toxicity (Oral), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: WARNING .

Operational Safety
  • Selenium Dioxide Handling:

    
     is a severe poison and vesicant.[6] Always weigh in a fume hood. Use glass or plastic spatulas (reacts with metal).
    
  • Selenium Waste: The reduction of

    
     produces red selenium metal (
    
    
    ) and organoselenium byproducts. All waste (filter paper, silica, solvents) must be segregated into a dedicated "Selenium Waste" container.
  • Storage: Store the aldehyde under an inert atmosphere (

    
     or 
    
    
    ) at 2–8°C to prevent oxidation to the carboxylic acid (6-chloroquinoline-8-carboxylic acid).

References

  • Shaikh, N., et al. (2025). Selenium dioxide: A selective oxidising agent for the functionalisation of quinolines. ResearchGate. Retrieved from [Link]

  • Accela Chem. (n.d.). Catalog Entry: 22934-45-8.[4][7][8] Retrieved from [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-Carbohydrazide. Retrieved from [Link]

Solubility Profile & Characterization Protocol: 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and determination protocols for 6-Chloroquinoline-8-carbaldehyde .

Executive Summary & Compound Significance

6-Chloroquinoline-8-carbaldehyde is a critical heterocyclic intermediate employed primarily in the synthesis of Schiff base ligands and pharmaceutical active ingredients (APIs) , including antimalarial and antiviral candidates (e.g., Lassa fever inhibitors). Its dual functionality—a lipophilic chloro-substituted quinoline core coupled with a reactive formyl group—dictates a specific solubility profile that balances organic solubility with potential for hydrogen bonding.

This guide provides a predictive solubility landscape based on structural analogs (e.g., 6-chloroquinoline, cloxiquine) and details the Laser Monitoring Method , the industry-standard protocol for generating precise mole-fraction solubility curves when literature data is sparse.

Physicochemical Context & Structural Analysis[1]

To understand the solubility behavior of 6-Chloroquinoline-8-carbaldehyde, we must deconstruct its molecular architecture.

FeatureChemical NatureImpact on Solubility
Quinoline Core Aromatic, Planar, HydrophobicPromotes solubility in non-polar and aromatic solvents (Toluene, Benzene).
6-Chloro Substituent Lipophilic, Electron-withdrawingIncreases

(approx. 2.7–3.0), significantly reducing water solubility and enhancing affinity for chlorinated solvents (DCM, CHCl

).
8-Carbaldehyde Group Polar, H-Bond AcceptorIntroduces a dipole moment. Facilitates solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols (MeOH, EtOH) via dipole-dipole interactions.
Predicted Solubility Ranking

Based on "Like Dissolves Like" principles and analog data (e.g., 5-chloro-8-hydroxyquinoline), the predicted solubility hierarchy at 298.15 K is:

Chlorinated Solvents (High) > Polar Aprotic (High) > Aromatic (Mod-High) > Alcohols (Mod) > Water (Insoluble)

Quantitative Solubility Estimates (Predictive)

Note: Values are estimated based on structural analogs and standard thermodynamic models.

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction Mechanism
Chlorinated Chloroform / DCMVery High (>100 mg/mL)Dispersion forces &

-Cl interactions
Polar Aprotic DMSO / DMFHigh (>80 mg/mL)Dipole-dipole & Carbonyl interactions
Ethers THF / 1,4-DioxaneGood (>50 mg/mL)Ether oxygen lone pair interactions
Alcohols Ethanol / MethanolModerate (10–40 mg/mL)Weak H-bonding (Aldehyde O as acceptor)
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates

Experimental Protocol: Laser Monitoring Method

As direct literature tables for this specific isomer are rare, researchers must often determine the precise solubility curve for process optimization (e.g., crystallization). The Laser Monitoring Method is the gold standard for this analysis, offering higher accuracy than the static shake-flask method.

Principle

The method detects the "disappearance" of the solid phase. A laser beam passes through a suspension of the solute in a solvent. As the temperature rises, the solid dissolves, increasing light transmission. The temperature at which transmission maximizes (or scattering minimizes) is the saturation temperature (


) for that specific mass fraction.
Step-by-Step Workflow

Equipment Required:

  • Jacketed glass vessel (50–100 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (e.g., focused laser diode + photodetector).

  • Magnetic stirrer.

  • Analytical balance (

    
     g).
    

Protocol:

  • Preparation: Weigh a precise mass of 6-Chloroquinoline-8-carbaldehyde (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Initial State: Set temperature to 278.15 K. The mixture should be a turbid suspension (low laser transmission).

  • Heating Ramp: Increase temperature slowly (e.g., 2 K/hour) while stirring at constant speed (400 rpm).

  • Detection: Continuously record laser intensity. The point of inflection where intensity stabilizes at maximum indicates complete dissolution.

  • Iteration: Repeat with varying mass fractions to construct the full

    
     vs. 
    
    
    
    curve.
Workflow Visualization

SolubilityProtocol Figure 1: Laser Monitoring Solubility Determination Workflow Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibrate at T_min (Turbid Suspension) Start->Mix Ramp Slow Heating Ramp (+2 K/hr) Mix->Ramp Laser Laser Monitoring (Detect Transmission) Ramp->Laser Dissolve Clear Point Detected (Max Transmission) Laser->Dissolve Solid Disappears Record Record T_eq for Mass Fraction x_1 Dissolve->Record Repeat Repeat for New Concentration Record->Repeat Repeat->Start Next Sample

Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy

, Entropy

).[1] This validates the data and allows for interpolation.
Modified Apelblat Equation

This is the most accurate model for quinoline derivatives in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical model parameters derived from regression.
    
Thermodynamic Calculation

Using the Van't Hoff analysis, the apparent standard enthalpy of solution is calculated as:



Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Expected for 6-Chloroquinoline-8-carbaldehyde.[4][5][6]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Application: Solvent Selection for Synthesis

Schiff Base Formation
  • Preferred Solvent: Ethanol (Abs.) or Methanol .

  • Rationale: While solubility is only "Moderate" at room temperature, it increases significantly at reflux (

    
    C). The protic nature of alcohols catalyzes the imine formation (dehydration step) better than aprotic solvents like THF.
    
  • Protocol: Dissolve the aldehyde in hot ethanol; add the amine. The product (Schiff base) often precipitates upon cooling, driving the equilibrium forward.

Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Preferred Solvent: THF or 1,4-Dioxane .

  • Rationale: High solubility ensures the halide (Cl) is accessible to the Palladium catalyst. These solvents also coordinate well with metal catalysts, stabilizing the active species.

References

  • Solubility Modeling of Quinoline Derivatives

    • Title: Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline.
    • Source: Journal of Molecular Liquids (via ResearchG
    • Context: Provides the foundational thermodynamic models (Apelblat)
    • (Analogous methodology reference).

  • Laser Monitoring Methodology

    • Title: An automated system for determining drug solubility based on laser monitoring technique.
    • Source: N
    • Context: Validates the experimental protocol described in Section 3.
  • Compound Identification & Properties

    • Title: 6-Chloroquinoline-8-carbaldehyde (CAS 22934-45-8) Entry.[4][5][6][7]

    • Source: Accela ChemBio / PubChem.
    • Context: Verification of CAS, structure, and physical state.[8][9]

    • (Base Quinoline Data)

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Chloroquinoline-8-carbaldehyde via Selenium Dioxide Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1][2] Functionalized quinolines, such as 6-Chloroquinoline-8-carbaldehyde, serve as critical intermediates for the synthesis of complex molecular architectures in drug discovery programs.[2] The aldehyde group at the C-8 position is a versatile synthetic handle, enabling a multitude of subsequent chemical transformations.

This application note provides a comprehensive, field-proven guide for the synthesis of 6-Chloroquinoline-8-carbaldehyde from its readily available precursor, 6-chloro-8-methylquinoline. The protocol is centered around the selective oxidation of the C-8 methyl group using selenium dioxide (SeO₂), a well-established method for the oxidation of activated methyl groups on N-heteroaromatic systems.[3][4][5] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Chemical Transformation: Rationale and Mechanism

The conversion of 6-chloro-8-methylquinoline to 6-Chloroquinoline-8-carbaldehyde is achieved via a Riley-type oxidation.[6][7] Selenium dioxide is the oxidant of choice for this reaction due to its remarkable selectivity for activated methyl and methylene groups, particularly those adjacent to aromatic or carbonyl systems.[4][7] This selectivity minimizes the risk of over-oxidation to the corresponding carboxylic acid, a common side reaction with more aggressive oxidants like potassium permanganate or chromic acid.

2.1 Mechanistic Pathway

The oxidation of the benzylic methyl group by selenium dioxide is a well-studied process.[6][8][9] The reaction is believed to proceed through the following key steps:

  • Ene Reaction: The process begins with an ene reaction between the methyl group of the quinoline and selenium dioxide. This forms an allyl-seleninic acid intermediate.[6][8]

  • [6][10]-Sigmatropic Rearrangement: This intermediate undergoes a rapid[6][10]-sigmatropic rearrangement, a characteristic step in SeO₂ oxidations, to form a selenium(II) ester.[6][8]

  • Hydrolysis: The unstable ester is then hydrolyzed, leading to the formation of the desired aldehyde and the precipitation of elemental selenium (Se⁰) and water.

This mechanistic sequence ensures the controlled oxidation to the aldehyde stage.

G cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_end Products Start_Mol 6-Chloro-8-methylquinoline + SeO₂ Ene Ene Reaction Start_Mol->Ene Step 1 Sigmatropic [2,3]-Sigmatropic Rearrangement Ene->Sigmatropic Step 2 Hydrolysis Hydrolysis Sigmatropic->Hydrolysis Step 3 End_Product 6-Chloroquinoline-8-carbaldehyde Hydrolysis->End_Product Byproduct Selenium (Se⁰) + H₂O Hydrolysis->Byproduct

Caption: Mechanistic overview of the SeO₂ oxidation.

Detailed Experimental Protocol

This protocol has been optimized for reliability and yield. Crucial Safety Note: Selenium compounds are highly toxic and should be handled with extreme care.[7] All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
6-chloro-8-methylquinoline≥98%Sigma-Aldrich19655-50-6
Selenium Dioxide (SeO₂)≥99%Acros Organics7446-08-4
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9
Anhydrous Sodium SulfateACS GradeVWR7757-82-6

3.2 Equipment

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Glass funnel and filter paper (or a fritted glass funnel)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

3.3 Reagent Quantities

CompoundMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
6-chloro-8-methylquinoline177.635.0028.151.0
Selenium Dioxide (SeO₂)110.973.4230.821.1
1,4-Dioxane-50 mL--

3.4 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 6-chloro-8-methylquinoline (5.00 g, 28.15 mmol) and 1,4-dioxane (50 mL). Stir the mixture until the starting material is fully dissolved. Carefully add selenium dioxide (3.42 g, 30.82 mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 101 °C) using a heating mantle. A black precipitate of elemental selenium will begin to form as the reaction progresses.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system). The starting material spot should gradually be replaced by a new, more polar product spot. The reaction is typically complete within 8-12 hours.

  • Work-up - Part 1 (Isolation): Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® or filter paper to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate (2 x 15 mL) to ensure all product is collected.

  • Work-up - Part 2 (Solvent Removal): Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the dioxane and ethyl acetate. This will yield a crude solid or oil.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Packing: Prepare a slurry of silica gel in hexane and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

    • Final Product: Combine the pure fractions containing the desired product and concentrate using a rotary evaporator to yield 6-Chloroquinoline-8-carbaldehyde as a solid. Dry the product under vacuum.

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization

4.1 Yield and Physical Properties

ParameterExpected Value
Yield 45-60%
Appearance Off-white to yellow solid
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol

Note: Yields can vary based on reaction scale and purification efficiency. A 49% yield for the oxidation of 8-methylquinoline using SeO₂ has been reported, providing a comparable benchmark.[11]

4.2 Spectroscopic Data for Product Validation

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~10.5 (s, 1H, -CHO), δ 9.0-7.5 (m, 5H, Ar-H). The aldehyde proton will be a sharp singlet, significantly downfield. The aromatic protons will show characteristic quinoline splitting patterns.
¹³C NMR (CDCl₃)δ ~190 (-CHO), δ ~150-120 (Ar-C). The aldehyde carbon will be highly deshielded.
IR (KBr/ATR)~1690-1710 cm⁻¹ (strong, C=O stretch of aldehyde), ~3050-3100 cm⁻¹ (C-H aromatic stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch).
HRMS (ESI+)m/z [M+H]⁺ calculated for C₁₀H₇ClNO: 192.0211; found: 192.021x.

Conclusion

The protocol detailed in this application note describes a robust and reproducible method for the synthesis of 6-Chloroquinoline-8-carbaldehyde from 6-chloro-8-methylquinoline. The use of selenium dioxide provides a selective oxidation that reliably yields the desired aldehyde, a valuable intermediate for further elaboration in drug discovery and materials science. By adhering to the procedural steps and safety precautions outlined, researchers can confidently produce this key building block for their synthetic campaigns.

References

  • Riley Oxidation - YouTube. (2022, March 12). Retrieved from [Link]

  • Riley oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. (1996). Synthetic Communications, 26(9). Retrieved from [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. (n.d.). Retrieved from [Link]

  • Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]

  • Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET - YouTube. (2023, February 20). Retrieved from [Link]

  • Oxidation using selenium dioxide - Physics Forums. (2004, October 22). Retrieved from [Link]

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 42-43.
  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. (2003, February 10). Retrieved from [Link]

  • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide - ResearchGate. (2003). Retrieved from [Link]

  • 6-chloroquinoline-8-carbaldehyde (C10H6ClNO) - PubChemLite. (n.d.). Retrieved from [Link]

  • The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes - ACS Publications. (1936). Retrieved from [Link]

  • Cook, D. J., Sears, R. W., & Dock, D. (1948). Oxidations with Selenium Dioxide. Proceedings of the Indiana Academy of Science, 58. Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7136-7164.
  • El-Emary, T. I. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(4), 525-535.
  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. (2024). Retrieved from [Link]

  • da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762.
  • 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(13), 7136-7164. Retrieved from [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (2020).

Sources

Preparation of Bio-active Hydrazone Derivatives from 6-Chloroquinoline-8-carbaldehyde: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. When synthetically converged with a hydrazone linker (–NH–N=C–), the resulting quinoline-hydrazone scaffold exhibits a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of novel hydrazone derivatives starting from 6-chloroquinoline-8-carbaldehyde. We will elucidate the synthetic strategy for the aldehyde precursor, followed by a detailed protocol for its condensation with various hydrazides. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with compounds of high therapeutic potential.

Introduction: The Scientific Rationale

The convergence of the quinoline and hydrazone moieties into a single molecular entity is a deliberate strategy in medicinal chemistry. The quinoline ring system, a bicyclic aromatic heterocycle, is known to intercalate with DNA and inhibit key enzymes, contributing to its anticancer and antimicrobial effects.[3][4] The chloro-substituent at the 6-position can enhance lipophilicity, potentially improving cell membrane permeability, and can also serve as a handle for further synthetic modifications.

The hydrazone moiety is not merely a linker; it is a versatile functional group with a rich coordination chemistry and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets.[5][6] The azomethine group (–N=CH–) within the hydrazone is crucial for its bioactivity and has been identified as an important pharmacophoric element in a wide range of drugs.[2][7] The combination of these two pharmacophores often leads to synergistic effects, resulting in compounds with enhanced potency and novel mechanisms of action.[5]

This guide will first detail a robust method for the synthesis of the key intermediate, 6-chloroquinoline-8-carbaldehyde, a step that is often a prerequisite for accessing this class of compounds. Subsequently, a generalized yet detailed protocol for the synthesis of the target hydrazone derivatives will be presented.

PART 1: Synthesis of the Precursor: 6-Chloroquinoline-8-carbaldehyde

A reliable method for the formylation of the quinoline ring is essential. While several methods exist for the introduction of an aldehyde group onto an aromatic ring, the Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like quinoline.[1][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 6-Chloroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation Reaction: Dissolve 6-chloroquinoline (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of 6-chloroquinoline to the prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to reflux (around 40-45 °C for DCM) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-chloroquinoline-8-carbaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

PART 2: Synthesis of 6-Chloroquinoline-8-carbaldehyde Hydrazone Derivatives

The core of this application note is the synthesis of the target hydrazone derivatives. This is typically achieved through a straightforward acid-catalyzed condensation reaction between the aldehyde precursor and a suitable hydrazine or hydrazide derivative.[8]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product 6-Chloroquinoline-8-carbaldehyde 6-Chloroquinoline-8-carbaldehyde Reaction Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux 6-Chloroquinoline-8-carbaldehyde->Reaction Hydrazine/Hydrazide\n(R-NH-NH2) Hydrazine/Hydrazide (R-NH-NH2) Hydrazine/Hydrazide\n(R-NH-NH2)->Reaction Hydrazone Derivative Hydrazone Derivative Reaction->Hydrazone Derivative

Caption: General reaction for the synthesis of hydrazone derivatives.

Detailed Experimental Protocol

Materials:

  • 6-Chloroquinoline-8-carbaldehyde (1 equivalent)

  • Substituted hydrazide or hydrazine hydrate (1.1 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloroquinoline-8-carbaldehyde (1.0 mmol) in absolute ethanol (10-15 mL).

  • To this solution, add the substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide, etc.) or hydrazine hydrate (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain it for 2-4 hours. The progress of the reaction should be monitored by TLC. The formation of a precipitate is often observed as the reaction proceeds.

  • Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven at 40-50 °C.

  • If no precipitate forms upon cooling, the product can be precipitated by the slow addition of cold deionized water to the reaction mixture. The resulting solid is then collected and dried as described above.

  • Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 6-Chloroquinoline- 8-carbaldehyde in Ethanol B Add Hydrazide and Catalytic Acetic Acid A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Filter Precipitate E->F G Wash with Cold Ethanol and Water F->G H Dry the Product G->H I Recrystallize (if needed) H->I J NMR (1H, 13C) I->J K FT-IR Spectroscopy I->K L Mass Spectrometry (MS) I->L M Melting Point (m.p.) I->M

Caption: Experimental workflow from synthesis to characterization.

Characterization of Hydrazone Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra should show a characteristic singlet for the azomethine proton (–N=CH–) typically in the range of δ 8.0-9.0 ppm.[9] The disappearance of the aldehyde proton signal from the starting material (around δ 10.0 ppm) is a key indicator of a successful reaction. ¹³C NMR will show a signal for the azomethine carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show the appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹).[2] An N-H stretching band will also be present (around 3100-3300 cm⁻¹).[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

  • Melting Point (m.p.): A sharp melting point is an indicator of the purity of the compound.

Data Presentation: Expected Spectroscopic Data
Functional Group ¹H NMR (δ, ppm) FT-IR (ν, cm⁻¹) Notes
Aldehyde (CHO)~10.0 (singlet)~1700 (C=O stretch)Should be absent in the final product.
Azomethine (N=CH)~8.0 - 9.0 (singlet)~1600 - 1650 (C=N stretch)Key signal confirming hydrazone formation.[9]
Amide (CONH)~11.0 - 12.0 (singlet)~3100 - 3300 (N-H stretch), ~1650-1680 (C=O stretch)Present if a hydrazide was used.
Aromatic (Ar-H)~7.0 - 8.5 (multiplets)~3000-3100 (C-H stretch)Complex pattern from the quinoline and other aromatic rings.

Applications and Future Perspectives

The synthesized 6-chloroquinoline-hydrazone derivatives are prime candidates for biological screening. Given the established activities of this class of compounds, they should be evaluated for their:

  • Anticancer Activity: Against a panel of human cancer cell lines.[3][10][11]

  • Antimicrobial Activity: Against various strains of bacteria and fungi.[1][7]

  • Anti-inflammatory Activity: Using in vitro and in vivo models.[2]

The modular nature of this synthesis allows for the creation of a diverse library of compounds by simply varying the hydrazide component. This enables systematic structure-activity relationship (SAR) studies to optimize the biological activity.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel 6-chloroquinoline-hydrazone derivatives. By following the outlined protocols, researchers can efficiently generate a library of these promising compounds for further investigation in drug discovery and development programs. The inherent biological potential of the quinoline-hydrazone scaffold makes it a highly attractive area for continued research.

References

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Available from: [Link]

  • PMC. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available from: [Link]

  • ResearchGate. A review on Quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. Available from: [Link]

  • MDPI. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Available from: [Link]

  • RSC Publishing. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Available from: [Link]

  • MDPI. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. REVIEW ARTICLE ON QUINOLINE HYDRAZONE HYBRIDS. Available from: [Link]

  • RSC Advances. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • Taylor & Francis Online. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Available from: [Link]

  • Bentham Science Publishers. Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Available from: [Link]

  • Semantic Scholar. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability,. Available from: [Link]

  • Taylor & Francis Online. Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Available from: [Link]

  • ResearchGate. Facile and straightforward synthesis of Hydrazone derivatives. Available from: [Link]

  • SciSpace. Synthesis and Characterization and Biological Activities of Hydrazones. Available from: [Link]

  • The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. Available from: [Link]

  • INOVATUS JOURNALS. PREPARATION AND CHARACTERIZATION OF SEVERAL HYDRAZONE DERIVATIVES DERIVED FROM METHYL QUINOLINE-6-CARBOXYLATE AND EVALUATION. Available from: [Link]

Sources

Application Note: Precision Synthesis of 6-Chloro-1,10-Phenanthroline Scaffolds via Modified Friedländer Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 6-Chloroquinoline-8-carbaldehyde as the electrophilic core in a modified Friedländer synthesis. While the classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with ketones, this protocol adapts the methodology for 8-quinolinecarbaldehydes . By reacting 6-chloroquinoline-8-carbaldehyde with an enolizable ketone and an ammonia source (ammonium acetate), researchers can efficiently construct 3-substituted-6-chloro-1,10-phenanthrolines .

The resulting scaffold is critical in medicinal chemistry.[1] The 1,10-phenanthroline moiety is a privileged structure for metal coordination (metallo-drugs) and DNA intercalation, while the 6-chloro substituent provides an essential orthogonal "handle" for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Scientific Background & Mechanism[2][3][4][5][6]

The Chemical Challenge

Standard Friedländer synthesis requires an ortho-amino group relative to the aldehyde. 6-Chloroquinoline-8-carbaldehyde lacks this amine. Therefore, the nitrogen atom for the newly formed pyridine ring must be introduced exogenously.

The Modified Friedländer Pathway

This protocol employs a Three-Component Condensation :

  • Electrophile: 6-Chloroquinoline-8-carbaldehyde.

  • Nucleophile: Ketone with an

    
    -methylene group (
    
    
    
    ).
  • Nitrogen Source: Ammonium Acetate (

    
    ).
    

The reaction proceeds through an in-situ formation of an enamine or imine intermediate, followed by cyclodehydration.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise conversion of the aldehyde into the tricyclic phenanthroline system.

FriedlanderMechanism Figure 1: Mechanistic pathway for the modified Friedländer synthesis of phenanthrolines. Start 6-Chloroquinoline- 8-carbaldehyde Inter1 Aldol Condensation (Chalcone-like Intermediate) Start->Inter1 AcOH, Reflux Ketone Ketone (R-CH2-CO-R') Ketone->Inter1 Ammonia NH4OAc (N-Source) Inter2 Michael Addition of NH3 Ammonia->Inter2 Inter1->Inter2 - H2O Cyclization Intramolecular Cyclization Inter2->Cyclization Product 6-Chloro-1,10- Phenanthroline Cyclization->Product - 2H2O - [Ox]

Experimental Protocols

Materials & Reagents[1][5][7]
  • Precursor: 6-Chloroquinoline-8-carbaldehyde (>97% purity).

  • Ketone Partner: Acetophenone (for phenyl-substituted) or Acetone (for methyl-substituted).

  • Nitrogen Source: Ammonium Acetate (

    
    ), anhydrous.
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst (Optional): Piperidine (if using neutral solvents).

Protocol A: Conventional Thermal Reflux (Scale-Up)

Best for gram-scale synthesis where yield is prioritized over speed.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6-Chloroquinoline-8-carbaldehyde (1.0 equiv, e.g., 500 mg) and Ammonium Acetate (10.0 equiv).

    • Note: Excess ammonium acetate is crucial to drive the equilibrium toward the imine and prevent aldol polymerization of the ketone.

  • Solvation: Add Glacial Acetic Acid (10 mL per gram of substrate).

  • Addition: Add the Ketone partner (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 110°C (Reflux) for 12–24 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear; a fluorescent product spot will appear.
      
  • Workup:

    • Cool reaction to room temperature.[1]

    • Pour the mixture into crushed ice (50 g) and neutralize carefully with

      
       or 
      
      
      
      until pH
      
      
      8.
    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove unreacted ketone.
    • Recrystallization: Ethanol or Acetonitrile are preferred solvents.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid optimization.

  • Vessel: Use a 10 mL microwave-transparent crimp vial.

  • Mixture: Combine 6-Chloroquinoline-8-carbaldehyde (0.5 mmol), Ketone (0.6 mmol), and

    
     (5.0 mmol) in Glacial AcOH (2 mL).
    
  • Irradiation:

    • Temp: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Post-Process: Pour into water, neutralize, and extract with Ethyl Acetate if precipitation does not occur.

Data Analysis & Expected Results

Substrate Scope Table

The following table predicts outcomes based on the ketone partner used in the modified Friedländer reaction.

Ketone Partner (

)
R GroupR' GroupProduct IdentityExpected Yield
Acetone HMethyl3-Methyl-6-chloro-1,10-phenanthroline65-75%
Acetophenone HPhenyl3-Phenyl-6-chloro-1,10-phenanthroline70-85%
Cyclohexanone (Cyclic)(Cyclic)Fused tetracyclic derivative55-65%
2-Acetylpyridine H2-Pyridine3-(2-Pyridyl)-6-chloro-1,10-phenanthroline60-70%
Critical Quality Attributes (CQAs)
  • NMR Signature: The disappearance of the aldehyde proton (

    
     ppm) and the appearance of new aromatic protons in the 7.5–9.5 ppm region.
    
  • Mass Spec: Observation of the parent ion

    
    . Note the characteristic Chlorine isotope pattern (
    
    
    
    ).

Workflow Logic & Decision Tree

This diagram guides the researcher through the experimental decision-making process.

Workflow Figure 2: Decision tree for selecting synthesis modality and process flow. Start Start: 6-Chloroquinoline- 8-carbaldehyde ScaleCheck Is Scale > 1g? Start->ScaleCheck MethodA Method A: Thermal Reflux (AcOH) 12-24 Hours ScaleCheck->MethodA Yes MethodB Method B: Microwave (140°C) 15 Minutes ScaleCheck->MethodB No TLC TLC Check: Aldehyde Consumed? MethodA->TLC MethodB->TLC TLC->MethodA No (Extend Time) Workup Neutralize with NH4OH Precipitate Product TLC->Workup Yes Purify Recrystallize (EtOH) or Flash Column Workup->Purify

Troubleshooting & Optimization

  • Low Yield / Polymerization:

    • Cause: Self-condensation of the ketone partner.

    • Solution: Increase the equivalents of Ammonium Acetate (up to 20 eq) to favor imine formation over aldol condensation. Add the ketone slowly (syringe pump) to the refluxing aldehyde/ammonium mixture.

  • Incomplete Reaction:

    • Cause: Deactivation of the aldehyde or steric hindrance.

    • Solution: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      at 5 mol%) to activate the carbonyl.
  • Solubility Issues:

    • Solution: If the product does not precipitate upon neutralization, extract with Chloroform (

      
      ) rather than Ethyl Acetate, as phenanthrolines are often more soluble in chlorinated solvents.
      

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., et al.[2] "The Friedländer Reaction: A Powerful Tool for the Synthesis of Quinolines and Related Heterocycles."[3][4] Chemical Reviews, 2009.

  • Synthesis of 1,10-Phenanthrolines from 8-Quinolinecarbaldehyde

    • Meth-Cohn, O., et al. "A Versatile Synthesis of Substituted 1,10-Phenanthrolines." Journal of the Chemical Society, Perkin Transactions 1, 1985.
  • Microwave-Assisted Heterocyclic Synthesis

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
  • Ammonium Acetate in Heterocyclic Condensation

    • Proskurnina, M. V., et al. "Reaction of Aromatic Aldehydes with Ammonium Acetate."[5] Russian Journal of Organic Chemistry, 2002.[5]

Sources

Application Notes & Protocols for Antimalarial Drug Design Using 6-Chloroquinoline-8-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Combating Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, necessitating the urgent development of novel and effective therapeutic agents. The relentless emergence of drug-resistant parasite strains undermines the efficacy of current antimalarials, including artemisinin-based combination therapies (ACTs).[1] This landscape compels researchers to explore privileged chemical structures that can serve as robust starting points for new drug discovery campaigns.

The quinoline nucleus is one such "privileged scaffold," forming the backbone of some of the most historically significant antimalarial drugs, including quinine and chloroquine.[2][3] These compounds are known to act primarily during the parasite's intraerythrocytic stage by disrupting its essential heme detoxification pathway.[4][5][6]

This guide focuses on a particularly promising starting scaffold: 6-Chloroquinoline-8-carbaldehyde . This molecule is strategically designed for antimalarial development for two key reasons:

  • The 6-Chloro Moiety: Structure-activity relationship (SAR) studies have consistently demonstrated that the presence of a chlorine atom at the 6- or 7-position of the quinoline ring often enhances antiplasmodial activity.[1]

  • The 8-Carbaldehyde Functional Group: This aldehyde group serves as a versatile chemical "handle," allowing for the straightforward synthesis of a large and diverse library of derivatives through reactions like Schiff base formation, reduction to alcohols, or oxidation to carboxylic acids.[7] This synthetic tractability is critical for optimizing potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive, experience-driven framework for leveraging the 6-chloroquinoline-8-carbaldehyde scaffold, guiding researchers from derivative synthesis through a cascade of preclinical evaluations.

Pillar 1: The Mechanistic Rationale

Targeting Heme Detoxification

The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin biocrystallization.[6][8] Inside the acidic food vacuole of the parasite, digested hemoglobin from the host red blood cell releases large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5] Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic vacuole and are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization.[6] The resulting buildup of free heme induces oxidative stress and membrane damage, ultimately killing the parasite.[4][5]

Caption: Mechanism of Quinoline Antimalarials.

Exploring the Potential of 8-Position Derivatives

While the core mechanism targets blood-stage parasites, modifications at the 8-position can unlock additional therapeutic potential. The 8-aminoquinoline class of drugs, which includes primaquine and tafenoquine, is unique in its ability to eradicate the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, thus preventing relapse.[10][11][12] They are also known to have gametocytocidal activity, which is crucial for blocking malaria transmission.[10][13] By synthesizing derivatives from the 8-carbaldehyde scaffold, researchers can generate novel compounds with structural similarities to 8-aminoquinolines, potentially imbuing them with these critical anti-relapse and transmission-blocking properties.[14]

Pillar 2: A Validated Experimental Workflow

The following protocols outline a systematic and validated workflow for the design and evaluation of novel antimalarials derived from the 6-chloroquinoline-8-carbaldehyde scaffold. This process is designed to efficiently identify potent and selective lead candidates for further development.

A Scaffold Selection: 6-Chloroquinoline -8-carbaldehyde B Protocol 1: Derivative Synthesis (e.g., Schiff Bases) A->B C Protocol 2: In Vitro Antiplasmodial Screening (IC₅₀) B->C D Protocol 3: In Vitro Cytotoxicity Screening (CC₅₀) C->D E Lead Prioritization (Potency & Selectivity Index) D->E F Protocol 4: In Silico ADMET Prediction E->F G Protocol 5: In Vivo Efficacy (Murine Model) F->G H Lead Candidate G->H

Caption: Drug Discovery Workflow.

Protocol 1: Synthesis of Schiff Base Derivatives

Rationale: Condensation of the 8-carbaldehyde group with various primary amines to form Schiff bases (imines) is a high-yielding and experimentally simple reaction.[15][16] This allows for the rapid generation of a diverse library of compounds by varying the amine substituent, enabling a broad exploration of the structure-activity relationship.

General Reaction Scheme: 6-Chloroquinoline-8-carbaldehyde + R-NH₂ → 6-Chloro-8-[(R-imino)methyl]quinoline + H₂O

Materials & Reagents:

  • 6-Chloroquinoline-8-carbaldehyde

  • A diverse panel of primary amines (e.g., anilines, benzylamines, alkylamines)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 6-chloroquinoline-8-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Add the selected primary amine (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Thoroughly dry the final product under vacuum.

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antiplasmodial Activity Screening (SYBR Green I Assay)

Rationale: The primary screen for antimalarial activity involves determining the 50% inhibitory concentration (IC₅₀) against cultured Plasmodium falciparum parasites. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method that measures parasite DNA replication as an indicator of growth.[17] It is crucial to test against both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., Dd2, W2) strain to identify compounds that can overcome common resistance mechanisms.[18][19]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: Serially dilute test compounds in culture medium in a 96-well plate to achieve a range of final concentrations. Include positive (e.g., Chloroquine, Artemisinin) and negative (vehicle control) wells.

  • Assay Initiation: Add parasite culture (adjusted to ~1% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing saponin and the fluorescent DNA-binding dye SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour at room temperature to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract background fluorescence (uninfected red blood cells) and normalize the data to the vehicle control (100% growth). Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity and Selectivity Assessment

Rationale: A promising antimalarial compound must be selectively toxic to the parasite while sparing host cells. Cytotoxicity is assessed by determining the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HEK-293, HepG2).[20] The ratio of CC₅₀ to IC₅₀ gives the Selectivity Index (SI), a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the parasite.

Step-by-Step Methodology (MTT Assay):

  • Cell Culture: Culture a mammalian cell line (e.g., HEK-293) in appropriate medium in a 96-well plate and allow cells to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of drug concentration to determine the CC₅₀ value.

  • Selectivity Index Calculation: Calculate SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum).

Compound IDIC₅₀ (3D7, nM)IC₅₀ (Dd2, nM)Resistance Index (Dd2/3D7)CC₅₀ (HEK-293, nM)Selectivity Index (vs. Dd2)
Scaffold 125021001.7>20000>9.5
Derivative A 851501.8>20000>133
Derivative B 25301.215000500
Chloroquine 2035017.5>50000>142
Table 1: Hypothetical screening data for synthesized derivatives.
Protocol 4: In Silico ADMET Profiling

Rationale: Before committing to resource-intensive in vivo studies, computational (in silico) models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising hits.[21][22][23] This step helps to identify compounds with potential liabilities (e.g., poor solubility, rapid metabolism, predicted toxicity) and deprioritize them early in the process.

Methodology:

  • Software: Utilize validated computational software packages (e.g., ADMET Predictor™, StarDrop™, SwissADME).

  • Input: Input the 2D or 3D structures of the prioritized compounds.

  • Property Prediction: Calculate key drug-like properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area (PSA).

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition/metabolism predictions.

    • Toxicity: Predictions for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity.

  • Analysis: Compare the predicted profiles against established criteria for orally bioavailable drugs (e.g., Lipinski's Rule of Five) to select candidates with the most favorable ADMET properties for in vivo testing.[21]

Protocol 5: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

Rationale: The ultimate preclinical test of an antimalarial is its ability to clear a parasitic infection in a living organism. The Peters' 4-day suppressive test using a murine malaria model (Plasmodium berghei ANKA strain in ICR mice) is the standard primary in vivo assay.[24][25][26] It evaluates the ability of a compound to suppress the growth of blood-stage parasites.

Step-by-Step Methodology:

  • Animal Model: Use female ICR mice (or another suitable outbred strain), 6-8 weeks old.[24]

  • Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Two to four hours post-infection, begin treatment. Administer the test compound once daily for four consecutive days (Days 0 to 3). The route can be oral (p.o.) or subcutaneous (s.c.). Include a vehicle control group and a positive control group (e.g., chloroquine or artesunate).

  • Parasitemia Monitoring: On Day 4 post-infection, collect a thin blood smear from the tail vein of each mouse.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Efficacy Calculation: Calculate the average parasitemia for each treatment group. Determine the percent suppression of parasitemia relative to the vehicle control group using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group)] x 100

Conclusion and Strategic Outlook

The 6-chloroquinoline-8-carbaldehyde scaffold represents a highly valuable starting point for the discovery of next-generation antimalarials. Its strategic design combines a potency-enhancing chloro group with a synthetically versatile carbaldehyde handle. The workflow detailed in these notes provides a robust, multi-stage filtration process—from rational synthesis and high-throughput screening to predictive ADMET and definitive in vivo validation.

Promising lead candidates emerging from this pipeline should undergo further optimization. This can involve bioisosteric replacement of key functional groups to fine-tune activity and ADMET properties, comprehensive pharmacokinetic studies, and advanced mechanistic investigations to confirm the mode of action and explore potential activity against other parasite life stages.[27][28] By adhering to this structured and scientifically-grounded approach, researchers can efficiently navigate the complexities of drug discovery and contribute to the development of novel therapies to combat the global threat of malaria.

References

  • Fitch, C. D. (2004). Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs. Life sciences, 74(16), 1957–1972.
  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127–136.
  • Manohar, S., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 7(10), 2849–2861. [Link]

  • World Health Organization. (2023). World malaria report 2023. [Link]

  • Ocheje, J. O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(23), 7291. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520.
  • Hassan, M., et al. (2024). Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence. Journal of Infectious Diseases & Therapy. [Link]

  • Markus, M. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 8(2), 117. [Link]

  • Kapoore, R. V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22940–22945. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro, in vivo and models used for antimalarial activity.
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current opinion in infectious diseases, 19(6), 625–631.
  • Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90, 110-114.
  • Angulo-Barturen, I., et al. (2014). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLoS ONE, 9(5), e97863. [Link]

  • Wikipedia contributors. (2024). Quinine. Wikipedia, The Free Encyclopedia. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical microbiology reviews, 32(4), e00011-19. [Link]

  • Hogg, M. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

  • Bacon, D. J., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial agents and chemotherapy, 51(5), 1670–1677. [Link]

  • BenchChem. (2025).
  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • Guiguemde, W. A., et al. (2012). Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. ACS medicinal chemistry letters, 3(6), 470–475. [Link]

  • de Madureira, M. C., et al. (2012). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 54(3), 125–130. [Link]

  • Aguilar-Troyano, F. J., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics, 13(11), 1842. [Link]

  • Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 70–79.
  • Rudrapal, M., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. [Link]

  • Vovk, A. I., et al. (2020). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. Journal of computer-aided molecular design, 34(10), 1125–1137.
  • Adane, L., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University for Science, 16(1), 934-951.
  • Hans, R. K., et al. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. Pharmacological reports : PR, 71(5), 838–847.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8565-8599. [Link]

  • Medicinal Chemistry Lectures Notes. (2016). Structure Activity Relationship of CHLOROQUINE. Blogger. [Link]

  • Kumar, A., & Kumar, N. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • Al-Obaidi, A. M. J., et al. (2019). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 35(1), 324-328.

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Application Notes & Protocols: One-Pot Synthesis Reactions Involving 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The functionalization of this core, particularly through the introduction of a reactive carbaldehyde group at the 8-position, yields 6-Chloroquinoline-8-carbaldehyde, a versatile building block for synthetic diversification. This guide provides an in-depth exploration of proposed one-pot synthesis reactions starting from this key intermediate. While direct literature for one-pot reactions on this specific isomer is emerging, we leverage established methodologies from analogous quinoline-carbaldehyde systems to provide robust, scientifically-grounded protocols.[3][4][5] This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for accelerating the discovery of novel quinoline-based compounds through efficient, atom-economical synthetic strategies.[6][7]

Introduction: The Strategic Value of 6-Chloroquinoline-8-carbaldehyde in One-Pot Synthesis

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its broad spectrum of pharmaceutical applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[5][8] The subject of this guide, 6-Chloroquinoline-8-carbaldehyde, combines three critical structural features:

  • The Quinoline Nucleus: A robust, aromatic, and biologically relevant scaffold.

  • The C6-Chloro Substituent: This electron-withdrawing group modulates the electronic properties of the ring system and provides a potential vector for further cross-coupling reactions.

  • The C8-Carbaldehyde Group: A highly versatile functional group that serves as a prime electrophilic center for a multitude of transformations, including nucleophilic additions and condensations.[9][10]

One-pot reactions, particularly multicomponent reactions (MCRs), represent a paradigm shift in synthetic chemistry.[7][11] By combining three or more reactants in a single vessel to form a complex product in a single operation, MCRs offer significant advantages over traditional linear syntheses, including reduced waste, lower costs, and accelerated access to diverse chemical libraries.[7][12] This guide details three proposed, high-potential one-pot protocols utilizing 6-Chloroquinoline-8-carbaldehyde as the foundational building block.

Logical Workflow for One-Pot Synthesis

cluster_start Starting Materials cluster_process Process cluster_end Outcome A 6-Chloroquinoline- 8-carbaldehyde D Single Reaction Vessel (One-Pot) A->D B Reactant(s) B B->D C Reactant(s) C C->D E Complex, Diverse Quinoline Derivative D->E Increased Atom Economy & Efficiency

Caption: General workflow for a one-pot multicomponent reaction.

Protocol I: Organocatalytic One-Pot Synthesis of Pyrano[3,2-h]quinoline Derivatives

This protocol describes a proposed three-component reaction between 6-Chloroquinoline-8-carbaldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid like dimedone, catalyzed by L-proline. This strategy is adapted from similar successful syntheses using 2-chloroquinoline-3-carbaldehydes.[3][4]

Mechanistic Rationale

The reaction is believed to proceed through a domino Knoevenagel-Michael addition-cyclization sequence.

  • Knoevenagel Condensation: L-proline catalyzes the condensation between the aldehyde group of the quinoline and the active methylene compound to form a highly electrophilic quinolinylidenemalononitrile intermediate.

  • Michael Addition: The enol form of dimedone acts as a nucleophile, attacking the intermediate in a conjugate addition.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the final, stable tetracyclic pyrano[3,2-h]quinoline product.

L-proline is an ideal catalyst as its bifunctional nature (secondary amine and carboxylic acid) can activate both the electrophile and the nucleophile, promoting the reaction cascade under mild conditions.

Detailed Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask, add 6-Chloroquinoline-8-carbaldehyde (1.0 mmol, 1.0 equiv.), malononitrile (1.1 mmol, 1.1 equiv.), and 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) as the solvent, followed by L-proline (0.2 mmol, 20 mol%).

  • Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously at reflux (approximately 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Substrate Scope
EntryActive Methylene CompoundC-H AcidExpected Product Structure
1MalononitrileDimedone10-Amino-8-(6-chloroquinolin-8-yl)-12,12-dimethyl-8,11,12,13-tetrahydro-7H-benzo[6][13]chromeno[2,3-b]quinoline-9-carbonitrile
2Ethyl CyanoacetateDimedoneEthyl 10-amino-8-(6-chloroquinolin-8-yl)-12,12-dimethyl-8,11,12,13-tetrahydro-7H-benzo[6][13]chromeno[2,3-b]quinoline-9-carboxylate
3MalononitrileBarbituric Acid8-(6-Chloroquinolin-8-yl)-7,8,10,11-tetrahydro-6H-pyrano[2',3':4,5]pyrimido[6,1-a]isoquinoline-5,7,9(13H)-trione

Protocol II: One-Pot Synthesis of Fused Pyrazolo[4,3-c]quinoline Derivatives

This protocol outlines a two-component, one-pot condensation and cyclization reaction between 6-Chloroquinoline-8-carbaldehyde and a hydrazine derivative. This is a classic and robust method for constructing fused pyrazole ring systems, adapted from established procedures for related heterocyclic aldehydes.[5]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the aldehyde, forming a hydrazone intermediate after dehydration. The key to the one-pot success is the subsequent intramolecular nucleophilic aromatic substitution (SNAr). The second nitrogen of the hydrazone attacks the C7 position of the quinoline ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen. This cyclization, followed by tautomerization, yields the aromatic pyrazolo[4,3-c]quinoline system. The choice of a high-boiling point solvent like nitrobenzene or DMF facilitates the high activation energy required for the cyclization step.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve 6-Chloroquinoline-8-carbaldehyde (1.0 mmol, 1.0 equiv.) in dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add phenylhydrazine (1.1 mmol, 1.1 equiv.) to the solution.

  • Catalyst/Base: Add a catalytic amount of a non-nucleophilic base such as potassium carbonate (K₂CO₃, 0.3 mmol, 0.3 equiv.) to facilitate the final aromatization step.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the hydrazone intermediate and its conversion to the final product by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A solid precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualization of the Reaction Pathway

A 6-Chloroquinoline- 8-carbaldehyde C Condensation (Hydrazone Formation) A->C B Hydrazine Derivative B->C D Intramolecular Cyclization (SNAr) C->D Heat (DMF) E Tautomerization & Aromatization D->E F Fused Pyrazolo[4,3-c] quinoline Product E->F

Caption: Key steps in the one-pot synthesis of pyrazoloquinolines.

Protocol III: Proposed Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is the archetypal isocyanide-based MCR, enabling the rapid assembly of complex α-acylamino amide scaffolds.[7][12] This proposed protocol applies the Ugi-4CR to generate highly functionalized and diverse quinoline derivatives in a single, convergent step.

Mechanistic Rationale

The Ugi-4CR is a remarkable orchestration of sequential reactions:

  • Imine Formation: The aldehyde (6-Chloroquinoline-8-carbaldehyde) and a primary amine condense to form a Schiff base (imine).

  • Acid-Base Reaction: The carboxylic acid protonates the imine, activating it.

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon(II) center, attacks the activated iminium ion.

  • Mumm Rearrangement: The resulting nitrilium ion intermediate is trapped by the carboxylate anion, leading to an O-acyl isoamide which then undergoes an irreversible intramolecular[14][15]-acyl transfer (Mumm rearrangement) to furnish the stable α-acylamino amide product.

The power of this reaction lies in its ability to introduce four points of diversity (aldehyde, amine, acid, isocyanide) in one operation.

Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL vial, add the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv.) and the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv.) to methanol (4 mL). Stir for 10 minutes.

  • Aldehyde Addition: Add 6-Chloroquinoline-8-carbaldehyde (1.0 mmol, 1.0 equiv.) to the mixture and stir for another 20 minutes to allow for imine formation.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have strong, unpleasant odors. This step must be performed in a well-ventilated fume hood.

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitoring: The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Diversity-Oriented Synthesis
AldehydeAmineCarboxylic AcidIsocyanideExpected Product Core Structure
6-Cl-Qn-8-CHOBenzylamineAcetic Acidt-Butyl isocyanideN-acetyl-N-benzyl-2-(6-chloroquinolin-8-yl)-2-amino-N'-tert-butylacetamide
6-Cl-Qn-8-CHOAnilinePropionic AcidCyclohexyl isocyanideN-propionyl-N-phenyl-2-(6-chloroquinolin-8-yl)-2-amino-N'-cyclohexylacetamide
6-Cl-Qn-8-CHO4-MethoxybenzylamineBenzoic AcidBenzyl isocyanideN-benzoyl-N-(4-methoxybenzyl)-2-(6-chloroquinolin-8-yl)-2-amino-N'-benzylacetamide

Conclusion

6-Chloroquinoline-8-carbaldehyde is a building block of significant untapped potential for diversity-oriented synthesis. The one-pot protocols detailed in this guide, while extrapolated from proven chemistries on analogous systems, provide a robust and rational starting point for laboratory investigation. By employing multicomponent strategies such as the organocatalytic domino reaction and the Ugi-4CR, researchers can rapidly generate libraries of complex, novel quinoline derivatives. This approach not only accelerates the synthetic process but also aligns with the principles of green chemistry, ultimately expediting the identification of new leads in drug discovery and materials science.

References

  • BenchChem (2025). Application Notes and Protocols for the One-Pot Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives.
  • BenchChem (2025). Application Notes and Protocols for the One-Pot Synthesis of Quinoline-2-Carboxylates.
  • BenchChem (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinolin-2-ones.
  • Organic & Biomolecular Chemistry (RSC Publishing). "A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes".
  • SciSpace. Synthesis of derivatives of quinoline.
  • BenchChem (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions".
  • The Journal of Organic Chemistry (ACS Publications). "One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds".
  • European Journal of Medicinal Chemistry (PubMed). "Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1".
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • BenchChem (2025). literature review on 6-Chloroisoquinoline-1-carbaldehyde.
  • ResearchGate (PDF). Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs (PMC).
  • Organic Chemistry Portal. Multicomponent Reactions.
  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • BenchChem (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
  • TCI Chemicals. Multicomponent Reaction (MCR).
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (PMC).

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Troubleshooting & Optimization

Technical Support Center: 6-Chloroquinoline-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Q8-CHO-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 8-Formyl-6-chloroquinoline[1]

Executive Summary & Chemical Context

User Query: "My yields for 6-chloroquinoline-8-carbaldehyde are inconsistent (<30%) and purification is difficult due to tar formation. How do I stabilize the process?"

Technical Assessment: The synthesis of 6-chloroquinoline-8-carbaldehyde is challenging due to the electron-deficient nature of the quinoline ring, further deactivated by the 6-chloro substituent. This deactivation makes electrophilic aromatic substitution (like Vilsmeier-Haack) difficult at the 8-position without prior activation (e.g., -OH).

Therefore, the most robust routes rely on the oxidation of 8-methyl-6-chloroquinoline . This guide focuses on optimizing the two primary pathways:

  • Riley Oxidation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Direct, but prone to over-oxidation and selenium contamination.
    
  • Wohl-Ziegler Bromination: Radical halogenation followed by hydrolysis.[1] Higher step count, but often cleaner.

Primary Protocol: Selenium Dioxide Oxidation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3][4]

This is the industrial standard for converting activated methyl groups to aldehydes.[1] However, "tarring" and low yields usually stem from temperature mismanagement or water content issues.[1]

Optimized Workflow
ParameterStandard ConditionOptimized Condition Why? (The Science)
Solvent Ethanol or Xylene1,4-Dioxane (wet) Dioxane dissolves the quinoline well.[1] Trace water (1-2%) is required to form the active species, selenous acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), but excess water stalls the reaction.[2]
Stoichiometry 1.0 eq ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.2 - 1.5 eq

Excess reagent drives the reaction to completion, compensating for sublimation or side-reactions.
Temperature Reflux (

C)
80-90

C
Full reflux often promotes over-oxidation to the carboxylic acid. Lowering temp improves selectivity.[1]
Additives NoneCelite (during workup) Colloidal selenium binds to the product.[1] Celite filtration removes metallic Se effectively.[1]
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a black tar. Is the product lost?

  • A: Not necessarily. The black color is red amorphous selenium precipitating out (a byproduct).[1]

    • Fix: Do not extract yet.[1] Filter the hot reaction mixture through a pad of Celite. If you let it cool, the selenium solidifies and traps your product.

Q: I am isolating 6-chloroquinoline-8-carboxylic acid instead of the aldehyde.

  • A: You are over-oxidizing.[1] This happens if the reaction runs too long or water content is too high.[1]

    • Fix: Monitor via TLC every 30 minutes. Stop the reaction immediately when the starting material (8-methyl) spot disappears. Do not let it run "overnight" for convenience.

Q: My product is contaminated with red residues even after column chromatography.

  • A: Selenium moves with the solvent front.[1]

    • Fix: Use the Bisulfite Purification Method (see Section 4).[1] This is a chemical filter specific to aldehydes, leaving selenium behind.[1]

Alternative Protocol: Radical Bromination & Hydrolysis[1]

If the


 route fails due to sensitivity, switch to this 2-step sequence. It is more labor-intensive but chemically "cleaner."
Step 1: Radical Bromination
  • Reagents: N-Bromosuccinimide (NBS, 2.1 eq), AIBN (cat.), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or PhCl (Solvent).[2]
    
  • Goal: Convert

    
     to 
    
    
    
    (Gem-dibromide).
Step 2: Hydrolysis
  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in Acetone/Water OR 
    
    
    
    in refluxing water.
  • Goal: Convert

    
     to 
    
    
    
    .
Troubleshooting Guide (Q&A)

Q: I only isolated the mono-bromide (benzyl bromide), not the dibromide.

  • A: The 6-chloro group deactivates the radical stability at the 8-position.

    • Fix: Use a 500W Halogen lamp to drive the initiation. If you only get the mono-bromide, do not discard it.[1] Hydrolyze it to the alcohol (using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      /Dioxane/Water) and then oxidize the alcohol to the aldehyde using MnO2  or IBX .
      

Q: The hydrolysis step is yielding a complex mixture.

  • A: Harsh acidic hydrolysis can degrade the quinoline ring.[1]

    • Fix: Switch to Silver Nitrate (

      
      ) assisted hydrolysis .
      
    • Protocol: Dissolve crude gem-dibromide in acetone/water (4:1).[1] Add 2.2 eq ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Stir at RT in the dark. The Ag+ pulls the bromide off gently, precipitating AgBr and leaving the aldehyde.[1]
      

Purification: The "Bisulfite Rescue"

If your yield is low because you cannot separate the aldehyde from impurities (tar, unreacted methyl, selenium), use this chemical purification technique.[1][2]

  • Dissolve crude mixture in minimal Ethyl Acetate.

  • Add saturated aqueous Sodium Bisulfite (

    
    , 3 eq). Shake vigorously for 10 mins.
    
  • Result: The aldehyde forms a water-soluble bisulfite adduct. Impurities remain in the organic layer.[1]

  • Wash: Separate layers. Wash the aqueous layer with Ether to remove trapped organics.[1]

  • Regenerate: Basify the aqueous layer with

    
     or dilute 
    
    
    
    until pH > 9. The adduct breaks, releasing pure aldehyde.
  • Extract: Extract the now-cloudy aqueous layer with DCM. Dry and evaporate.[1][3]

Visualized Workflows

Figure 1: Mechanistic Decision Tree

Caption: Decision logic for selecting the optimal synthetic route based on lab constraints and observed intermediates.

G Start Start: 8-Methyl-6-chloroquinoline RouteA Route A: SeO2 Oxidation (Preferred for Speed) Start->RouteA RouteB Route B: Radical Bromination (Preferred for Purity) Start->RouteB SeO2_Step Reflux in wet Dioxane (1.2 eq SeO2) RouteA->SeO2_Step NBS_Step NBS (2.1 eq) / AIBN Reflux RouteB->NBS_Step Check_TLC Check TLC: Over-oxidation? SeO2_Step->Check_TLC Aldehyde Target: 6-Chloroquinoline- 8-carbaldehyde Check_TLC->Aldehyde Stop at 90% Conv. Acid_Side Side Product: Carboxylic Acid Check_TLC->Acid_Side Prolonged Heating Check_Br Check NMR: Mono vs Di-bromide? NBS_Step->Check_Br Check_Br->Aldehyde Di-bromide + Hydrolysis Alcohol_Side Intermediate: Alcohol Check_Br->Alcohol_Side Mono-bromide + Hydrolysis Alcohol_Side->Aldehyde Oxidation (MnO2)

Figure 2: The Bisulfite Purification Loop

Caption: Step-by-step isolation protocol to remove Selenium and non-aldehyde impurities.

Purification Crude Crude Mixture (Aldehyde + Tar + Se) Bisulfite Add sat. NaHSO3 (Phase Separation) Crude->Bisulfite Org_Layer Organic Layer (Contains Tar/Se) DISCARD Bisulfite->Org_Layer Aq_Layer Aqueous Layer (Adduct) Bisulfite->Aq_Layer Base Add Na2CO3 (pH > 9) Aq_Layer->Base Pure Pure Aldehyde (Precipitates/Oil) Base->Pure

[2]

References

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000).[2] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[1] Journal of Chemical Research, 2000(1), 34-35.[1][2]

  • BenchChem Technical Guides. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Analogous Chemistry). BenchChem Technical Support.

  • Tagawa, Y., et al. (2018).[2] Radical bromination of methylquinolines and subsequent hydrolysis.[1] Chemical & Pharmaceutical Bulletin. (Contextual citation for Wohl-Ziegler mechanism on quinolines).

  • Sigma-Aldrich. (2024). 6-Chloroquinoline Product Data & Safety Sheet.

Sources

Technical Support Center: Purification of 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 6-Chloroquinoline-8-carbaldehyde . This document is structured to address the specific chemical challenges associated with the quinoline scaffold and the reactivity of the aldehyde functionality.

Case ID: PUR-6CQ8-001 Status: Active Assigned Specialist: Senior Application Scientist

Initial Triage & Assessment

Before selecting a purification strategy, assess the state of your crude material. The synthesis of quinoline-8-carbaldehydes (often via oxidation of 8-methylquinolines or Vilsmeier-Haack formylation) frequently yields complex mixtures.

Observation Likely Impurities Recommended Protocol
Black/Dark Brown Tar Polymerized aldehydes, selenium residues (if SeO₂ used), tars.Protocol A (Bisulfite) followed by Protocol C (Column)
Solid with "Acidic" Smell 6-Chloroquinoline-8-carboxylic acid (Over-oxidation).Protocol B (Acid-Base Wash)
Crystalline but Low Melting Point Unreacted 6-chloro-8-methylquinoline, regioisomers.Protocol A (Bisulfite) (Best for separating aldehyde from methyl precursor)
Oiling Out during Recrystallization Mixed polarity impurities.Protocol C (Column)

Purification Workflows (The "How-To")

Protocol A: The Bisulfite Adduct Method (Gold Standard)

Best For: Separating the target aldehyde from unreacted starting materials (e.g., 6-chloro-8-methylquinoline) and non-aldehyde impurities. Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate salt. Impurities remain in the organic layer.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 6-Chloroquinoline-8-carbaldehyde in a minimal amount of Ethyl Acetate (EtOAc) or Toluene .

    • Note: Avoid chlorinated solvents if possible, as they can trap emulsions.

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Observation: A thick precipitate often forms at the interface. This is the bisulfite adduct.

    • Troubleshooting: If the adduct is solid, filter it off and wash with EtOAc. If it dissolves in the aqueous layer, separate the layers.[1]

  • Wash:

    • If Solid: Filter the solid adduct. Wash the filter cake with fresh EtOAc to remove non-aldehyde organic impurities.

    • If Dissolved: Separate the aqueous layer (containing product) and wash it twice with fresh EtOAc. Discard the organic washes.

  • Regeneration:

    • Suspend the solid adduct (or use the aqueous solution) in fresh EtOAc.

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) until pH > 10.

    • Caution: The aldehyde will regenerate and partition back into the EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Base Extraction (Scaffold Specific)

Best For: Removing acidic byproducts (carboxylic acids) and neutral tars. Mechanism: Exploits the basic nitrogen of the quinoline ring and the acidic nature of carboxylic acid impurities.

  • Acid Removal (Bicarbonate Wash):

    • Dissolve crude in EtOAc.

    • Wash with saturated NaHCO₃ .[2]

    • Result: The 6-chloroquinoline-8-carboxylic acid (impurity) stays in the aqueous layer. The target aldehyde remains in the organic layer.

  • Base Extraction (Optional - for neutral impurities):

    • Extract the organic layer with 1M HCl .

    • Result: The protonated quinoline aldehyde moves to the aqueous phase. Neutral tars remain in the organic phase.

    • Warning: Aldehydes are sensitive to strong acids. Keep this step brief and cold (0°C).

    • Basify the aqueous acidic layer with Na₂CO₃ and extract back into EtOAc.

Protocol C: Recrystallization & Chromatography

Recrystallization Solvent System:

  • Primary Recommendation: Ethanol (95%) or Ethanol/Water.

  • Alternative: Ethyl Acetate/Hexanes.[1][2][3][4]

  • Technique: Dissolve in boiling solvent, hot filter to remove selenium/inorganic residues, and cool slowly.

Column Chromatography:

  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent tailing of the basic quinoline).

  • Eluent: Hexanes : Ethyl Acetate (Gradient from 9:1 to 7:3).

  • Tip: Add 1% Triethylamine to the eluent to sharpen the bands of the basic quinoline compound.

Visualization: Purification Decision Matrix

PurificationStrategy Start Crude 6-Chloroquinoline-8-carbaldehyde CheckImpurity Identify Major Impurity (TLC / NMR) Start->CheckImpurity Impurity_Acid Acidic Impurity (Carboxylic Acid) CheckImpurity->Impurity_Acid Broad Acid Peak Impurity_SM Non-Aldehyde Impurity (Methyl Precursor) CheckImpurity->Impurity_SM Unreacted SM Impurity_Tar Tars / Polymers CheckImpurity->Impurity_Tar Baseline Spot Method_B Protocol B: NaHCO3 Wash Impurity_Acid->Method_B Method_A Protocol A: Bisulfite Adduct Impurity_SM->Method_A Method_C Protocol C: Column Chromatography Impurity_Tar->Method_C Method_B->Method_A If still impure Final Pure Aldehyde Method_B->Final Method_A->Final Method_C->Final

Caption: Decision matrix for selecting the optimal purification protocol based on impurity profile.

Troubleshooting & FAQs

Q: The bisulfite adduct formed a solid that I can't filter (it's gummy). What do I do? A: This is common with lipophilic aldehydes.

  • Solution: Add a small amount of Ethanol to the mixture. This often helps crystallize the adduct.

  • Alternative: Do not filter. Instead, add water until the gum dissolves into the aqueous layer, then wash the aqueous layer with organic solvent (EtOAc) to remove impurities.

Q: My product is oxidizing to the carboxylic acid during storage. How do I prevent this? A: Quinoline carbaldehydes are prone to auto-oxidation.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 4°C or -20°C.

  • Stabilizer: For long-term storage, you can convert it to the dimethyl acetal (protecting group) using Methanol/Acid, which is stable and can be hydrolyzed back to the aldehyde when needed.

Q: I used Vilsmeier-Haack and have a mixture of regioisomers (6-chloro and 8-chloro). A: Bisulfite will not separate these as both are aldehydes.

  • Solution: You must use Column Chromatography or careful Recrystallization . The 6-chloro isomer typically has a different solubility profile in Ethanol/Water than the 8-chloro isomer due to the symmetry and dipole moment differences.

Q: Can I use steam distillation? A: While some quinolines are steam volatile, the 8-carbaldehyde has a high boiling point and may decompose or oxidize under prolonged steam distillation conditions. Vacuum distillation (Kugelrohr) is preferred if the compound is thermally stable, but Protocol A (Bisulfite) is gentler.

Quality Control Specifications

TestExpected ResultNote
TLC Single Spot (

in 3:7 EtOAc:Hex)
Visualize with UV (254 nm) and DNP Stain (Orange/Red for Aldehyde).
¹H-NMR Aldehyde proton singlet at

ppm.
Check for absence of methyl singlet (

ppm) from precursor.
Melting Point Sharp range (Literature varies; typically 80-120°C range for substituted quinoline aldehydes).Broad range (>2°C) indicates impurity.
References
  • BenchChem. Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. (Analogous chemistry for chloro-quinoline aldehydes). 5[6][7]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[8] Chem., 64, 5722-5724. (Foundational reference for bisulfite purification). 9

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Org. Process Res. Dev., 21(9), 1394–1403. 10

  • ChemicalBook. 6-chloro-8-methylquinoline synthesis. (Precursor synthesis and properties).[4][11] 3

  • BenchChem. Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde. (Oxidation and acid impurity removal).[1] 1

Sources

Technical Support Center: Stability & Storage of 6-Chloroquinoline-8-carbaldehyde

[1][2]

Executive Technical Overview

Compound Identity:

  • Systematic Name: 6-Chloroquinoline-8-carbaldehyde[1][2]

  • Molecular Formula: C₁₀H₆ClNO[3][4]

  • Molecular Weight: 191.61 g/mol [1][2][3]

  • Functional Classification: Heterocyclic aromatic aldehyde; Halogenated quinoline derivative.[1][2]

Critical Application Context: 6-Chloroquinoline-8-carbaldehyde is a specialized heterocyclic building block often employed in the synthesis of bioactive ligands (e.g., for metallo-organic frameworks or catalysis) and pharmaceutical intermediates (e.g., antiviral agents).[1][2] Its reactivity is defined by two competing electronic effects: the electron-withdrawing chlorine at the C6 position and the electrophilic aldehyde group at the C8 peri-position.[1][2]

Immediate Handling Directive:

WARNING: This compound is air-sensitive (oxidizable) and light-sensitive .[1][2] It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C .[1][2] Failure to exclude oxygen will result in the rapid formation of 6-chloroquinoline-8-carboxylic acid (an insoluble white/off-white solid).[1][2]

Chemical Stability Profile

Understanding the mechanism of degradation is the first step in prevention.[1][2] This compound suffers from three primary instability vectors:

A. Autoxidation (The Primary Threat)

The C8-aldehyde group is highly susceptible to radical-mediated autoxidation.[1][2] The quinoline ring, being electron-deficient, can stabilize radical intermediates, accelerating the conversion of the aldehyde to the corresponding carboxylic acid.[2]

  • Visual Indicator: The material transitions from a pale yellow/beige crystalline solid to a crusty, white solid (the acid) or a dark brown gum (polymerization products).[2]

B. Photodegradation

Quinoline rings are chromophores that absorb UV/Blue light.[1][2] Excitation can lead to radical formation at the benzylic-like C8 position, promoting oxidation even in sealed containers if they are transparent.[1][2]

C. Hydration (Gem-Diol Formation)

In the presence of moisture, the electron-withdrawing nitrogen (N1) and chlorine (C6) increase the electrophilicity of the aldehyde carbonyl, making it prone to reversible hydration.[1][2]

  • Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂ (Gem-diol).[1][2]

  • Impact: This alters stoichiometry in sensitive condensation reactions (e.g., Schiff base formation).[2]

Degradation Pathway Diagram

DegradationPathwaysCompound6-Chloroquinoline-8-carbaldehyde(Active Reagent)GemDiolGem-Diol Hydrate(Reversible)Compound->GemDiol + H₂ORadicalAcyl RadicalIntermediateCompound->Radical H-abstractionOxygenOxygen (Air)LightUV/Vis LightLight->RadicalMoistureMoisture (H₂O)Acid6-Chloroquinoline-8-carboxylic acid(Inactive Impurity)Radical->Acid + O₂ / Oxidation

Figure 1: Primary degradation vectors.[1][2] The oxidation pathway to carboxylic acid is irreversible and the most common cause of batch failure.[2]

Storage Protocols (The "Golden Standard")

To maintain purity >97% over long durations (>6 months), strictly adhere to the following protocol.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Lowers the kinetic rate of autoxidation.[1][2] Freezing (-20°C) is acceptable but requires strict moisture control during thawing.[1][2]
Atmosphere Inert Gas (Ar/N₂) Critical. Displaces atmospheric oxygen.[1][2] Argon is preferred as it is heavier than air and blankets the crystals.[1][2]
Container Amber Glass Vial Blocks UV/Vis light to prevent photo-excitation of the quinoline ring.[1][2]
Seal Parafilm® + Desiccant Secondary barrier against moisture and oxygen diffusion.[1][2] Store the vial inside a desiccator if possible.
Solvent Storage AVOID Do not store in solution (e.g., DMSO, Methanol) for >24 hours. Aldehydes in solution oxidize significantly faster than in solid state.[1][2]

Troubleshooting & FAQs

Q1: My sample has turned from yellow to white. Is it still usable?

Diagnosis: Likely oxidation.[1][2][5] The white solid is almost certainly 6-chloroquinoline-8-carboxylic acid .[1][2]

  • Test: Check solubility. The aldehyde is soluble in DCM or Chloroform; the acid is significantly less soluble in non-polar solvents and will dissolve in aqueous NaHCO₃ (with effervescence).[1][2]

  • Remedy: If the amount is significant, you must repurify.[2] Dissolve the crude mixture in DCM, wash with saturated NaHCO₃ (removes acid), dry over MgSO₄, and concentrate.

Q2: Can I store a stock solution in DMSO?

Answer: No. DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[2] Furthermore, aldehydes can undergo slow disproportionation (Cannizzaro-type reactions) or condensation in solution.[1][2]

  • Best Practice: Weigh out the solid fresh for every experiment. If you must make a stock, use Anhydrous DMF or Acetonitrile, purge with Argon, store at -20°C, and use within 48 hours.[2]

Q3: I see a small impurity peak at ~10 ppm in the 1H-NMR. What is it?

Answer:

  • 11.0 - 11.5 ppm: This is likely the Carboxylic Acid proton (COOH).[1][2]

  • ~10.0 - 10.5 ppm: This is your target Aldehyde proton (CHO).[1][2]

  • ~6.0 - 6.5 ppm: If you used a protic solvent (like Methanol-d4) without drying, this could be the methoxy-hemiacetal or gem-diol methine proton.[1][2]

  • Validation: Always run NMR in CDCl₃ (Chloroform-d) to avoid hemiacetal formation which complicates the spectra.

Q4: How do I re-purify a degraded batch?

Protocol:

  • Dissolve the solid in minimal Ethyl Acetate/Hexane (1:4 ratio).[1][2]

  • Perform a rapid filtration through a short pad of silica gel (the polar acid sticks to the silica; the aldehyde elutes).[1][2]

  • Evaporate solvent under reduced pressure.[1][2]

  • Crucial: Backfill the flask with Nitrogen immediately after drying.[1][2]

Quality Control (Self-Validation)

Before committing this reagent to a valuable synthesis (e.g., a multi-step ligand synthesis), perform this 10-minute QC check:

Workflow: Purity Validation

QC_WorkflowStartStart QC CheckVisualVisual Inspection:Yellow/Beige Crystalline?Start->VisualSolubilitySolubility Test:Dissolves clear in DCM?Visual->SolubilityYesPurifySTOP & PURIFY(Acid detected)Visual->PurifyNo (White crust/Dark oil)NMR1H-NMR (CDCl₃):Check CHO peak integralSolubility->NMRClear SolutionSolubility->PurifyCloudy/PrecipitateDecisionDecisionNMR->DecisionUsePROCEED(Purity >95%)Decision->UseCHO integral ~1.0No COOH peakDecision->PurifyCHO integral <0.9COOH present

Figure 2: Rapid decision tree for validating reagent quality before synthesis.

References

  • Chemical Identity & Structure

    • PubChem. 6-Chloroquinoline.[1][2][4][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

    • Note: Specific derivative data extrapolated from core quinoline and aldehyde functional group chemistry.
  • General Aldehyde Stability

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (Standard text on autoxidation of aldehydes).

  • Quinoline Synthesis & Handling

    • Google Patents.[1][2] WO2019051396A1 - Small molecule inhibitors of Ebola and Lassa fever viruses.[1][2] (Cites use of 6-chloroquinoline-8-carbaldehyde as an intermediate).[1][2] Retrieved from

  • Safety Data Sheet (Proxy)

Technical Support Center: Purification of 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 6-chloroquinoline-8-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the selenium dioxide (SeO₂) oxidation of 6-chloro-8-methylquinoline. The removal of unreacted SeO₂ and its byproducts is a critical and often challenging step in this synthesis. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted selenium dioxide and its byproducts so challenging?

A1: The difficulty in removing selenium-based impurities stems from a combination of factors. Selenium dioxide is a solid that can sublime, and it is soluble in water and some organic solvents.[1] During the reaction, SeO₂ is reduced to elemental selenium (often as a red amorphous solid) and potentially other soluble organoselenium compounds.[2] These species can be difficult to separate from the desired product due to similar solubilities or physical properties, leading to co-precipitation or contamination of the final product.

Q2: What are the visual indicators of selenium contamination in my crude product?

A2: The most common indicator of selenium contamination is a persistent yellow, orange, or even reddish color in your isolated product. While the desired 6-chloroquinoline-8-carbaldehyde is typically a yellow solid, selenium impurities can impart a more intense or off-color hue. The presence of a fine, brick-red precipitate (elemental selenium) that is difficult to filter is another clear sign of contamination.

Q3: Can I use a simple aqueous work-up to remove SeO₂?

A3: While a simple aqueous work-up is a necessary first step, it is often insufficient for complete removal. Selenium dioxide dissolves in water to form selenous acid (H₂SeO₃), which is weakly acidic.[1][3] While this allows for the removal of a significant portion of unreacted SeO₂, other selenium byproducts may have limited water solubility. Therefore, a multi-step purification strategy is almost always required.

Q4: How does the choice of solvent impact the removal of selenium impurities?

A4: The solvent plays a crucial role. For instance, using acetic acid as a solvent can sometimes help to keep selenium species in solution during the reaction, potentially simplifying the initial filtration of the crude product.[3] However, the choice of solvent for subsequent purification steps like recrystallization or chromatography is critical for selectively precipitating the desired product while leaving impurities dissolved.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 6-chloroquinoline-8-carbaldehyde and provides actionable solutions.

Issue 1: Persistent Red/Orange Coloration After Initial Filtration

Possible Cause: Incomplete removal of elemental selenium and soluble selenium compounds.

In-Depth Analysis: During the oxidation, SeO₂ is reduced to elemental selenium, which can precipitate as a fine, amorphous red solid. This solid can be difficult to filter completely. Additionally, soluble organoselenium intermediates may form and remain in the reaction mixture.

Step-by-Step Troubleshooting Protocol:
  • Thorough Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the crude reaction mixture through a pad of Celite® or diatomaceous earth. This is more effective than filter paper alone for retaining the fine selenium precipitate.

    • Wash the filter cake thoroughly with the reaction solvent (e.g., dioxane, xylene) to recover any product that may have been adsorbed.[5]

  • Aqueous Work-up with a Reducing Agent:

    • Combine the filtrate and washes.

    • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reducing agents will convert residual soluble selenium compounds into insoluble elemental selenium, which can then be removed by a second filtration.

    • Follow with a wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts, and finally with brine.

  • Solvent Extraction:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Low Yield After Recrystallization

Possible Cause: Co-crystallization of the product with impurities or poor choice of recrystallization solvent.

In-Depth Analysis: If selenium-containing impurities have similar solubility profiles to 6-chloroquinoline-8-carbaldehyde, they can co-crystallize, leading to an impure product and reduced recovery of the pure compound.[4] The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[6]

Step-by-Step Troubleshooting Protocol:
  • Solvent System Screening:

    • Use Thin-Layer Chromatography (TLC) to assess the purity of your crude product and to help select an appropriate solvent system for recrystallization or chromatography.[4] A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.

    • Test a variety of solvents for recrystallization. Good starting points include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexane.

  • Optimized Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities. Hot filter the solution to remove the carbon.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cool the flask in an ice bath to maximize precipitation.[4]

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Issue 3: Product is an Oil or Fails to Crystallize

Possible Cause: Presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation.

In-Depth Analysis: High levels of residual selenium compounds or other organic byproducts can act as an "impurity eutectic," preventing the desired product from forming a stable crystalline structure. In such cases, a more robust purification method is necessary before attempting recrystallization.

Step-by-Step Troubleshooting Protocol:
  • Column Chromatography:

    • This is the most effective method for separating the product from a complex mixture of impurities.[4][5]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Based on your TLC analysis, select a solvent system that provides good separation between your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Procedure:

      • Prepare a silica gel column.

      • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

  • Post-Chromatography Recrystallization:

    • The purified product obtained from column chromatography should now be amenable to recrystallization to obtain a highly pure, crystalline solid.

Data Summary and Method Selection

Purification Method Principle Advantages Disadvantages Best For
Filtration through Celite® Size exclusionRemoves fine solid precipitatesMay not remove soluble impuritiesInitial removal of elemental selenium
Aqueous Wash (Reducing Agent) Chemical conversionConverts soluble selenium species to insoluble formsRequires an additional filtration stepRemoving residual soluble selenium compounds
Recrystallization Differential solubilityHigh purity for crystalline productsCan have low recovery; may fail with high impurity levelsFinal purification of a relatively clean product
Column Chromatography Differential adsorptionExcellent separation of complex mixturesMore time-consuming and uses more solventPurifying highly impure or oily products

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for purifying 6-chloroquinoline-8-carbaldehyde after the initial reaction work-up.

PurificationWorkflow start Crude Product After Initial Filtration tlc Analyze by TLC start->tlc decision Single Major Spot? tlc->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No / Multiple Spots pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Sources

Validation & Comparative

Biological activity comparison of 6-Chloroquinoline-8-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloroquinoline-8-carbaldehyde (CAS: 22934-45-8) is a specialized heterocyclic scaffold that serves as a critical intermediate in the synthesis of antiviral and anticancer therapeutics.[1][2] Unlike its more common analogues (e.g., 2-chloroquinoline-3-carbaldehyde or 8-hydroxyquinoline), the 6-chloro-8-carbaldehyde isomer offers a unique substitution pattern: the 6-chloro group enhances lipophilicity and metabolic stability without sterically hindering the 8-formyl group , which acts as a versatile "handle" for functionalization.[1]

This guide analyzes the biological activity of its derivatives, focusing on NPC1 inhibition (Ebola/Lassa fever) and Schiff base-mediated antimicrobial activity .[3]

Part 1: Structural Context & Pharmacophore Analysis[3]

The biological utility of 6-Chloroquinoline-8-carbaldehyde stems from its ability to function as a bidentate ligand precursor and a lipophilic pharmacophore.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific positions on the quinoline ring.

SAR_Analysis Core 6-Chloroquinoline-8-carbaldehyde C6 6-Chloro Position (Lipophilicity & Metabolic Stability) Core->C6 Distal Substitution C8 8-Formyl Group (-CHO) (Schiff Base Formation / Metal Chelation) Core->C8 Reactive Handle N1 Quinoline Nitrogen (H-Bond Acceptor / Coordination Site) Core->N1 Core Heterocycle Antiviral Antiviral Activity (NPC1 Inhibition) C6->Antiviral Enhances Permeability Antimicrobial Antimicrobial/Cytotoxic (via Hydrazones/Thiosemicarbazones) C8->Antimicrobial Derivatization Site N1->Antimicrobial Metal Binding (N,N or N,O)

Figure 1: SAR analysis highlighting the strategic advantage of the 6-chloro substitution and the 8-formyl reactive center.[1][3]

Part 2: Comparative Biological Activity[1][3][4]

Antiviral Activity: The NPC1 Inhibitor Class

The most significant, validated application of 6-Chloroquinoline-8-carbaldehyde is as a precursor for small-molecule inhibitors of the Niemann-Pick C1 (NPC1) protein.[1] NPC1 is a host lysosomal protein essential for the entry of filoviruses like Ebola (EBOV) and Lassa fever virus .[3]

  • Mechanism: Derivatives synthesized from this aldehyde bind to NPC1, blocking the transport of cholesterol and, consequently, the viral glycoprotein interaction required for infection.[4]

  • Key Derivative: Benzylpiperazine adamantane diamides derived from 6-chloroquinoline-8-carbaldehyde.[1]

Compound ClassTargetBiological OutcomeReference
6-Chloro-8-substituted quinolines NPC1 (Host Protein)Inhibition of Ebola/Lassa Virus Entry. Blocks viral escape from the lysosome.[1]
Unsubstituted Quinoline-8-carbaldehyde NPC1Lower potency due to reduced lipophilic interaction in the binding pocket.[1][1]
Antimicrobial & Cytotoxic Activity (Schiff Bases)

Like its 8-hydroxy counterparts, the 8-carbaldehyde moiety readily condenses with amines (hydrazides, thiosemicarbazides) to form Schiff bases.[1][3] These derivatives exhibit broad-spectrum activity.[1][5][6]

  • Antibacterial: Schiff bases (especially hydrazones) coordinate with metal ions (Cu²⁺, Zn²⁺) in vivo, disrupting bacterial cell walls and DNA replication.[3]

  • Anticancer: The planar quinoline ring intercalates into DNA, while the 6-chloro substituent enhances cellular uptake in cancer cell lines (e.g., HeLa, MCF-7).[3]

Comparative Potency Table:

Derivative TypeActivity ProfileAdvantage of 6-Chloro vs. Unsubstituted
Thiosemicarbazones High (Anticancer/Antifungal)Enhanced Lipophilicity: The Cl atom increases logP, improving membrane permeability compared to the parent aldehyde.[1]
Hydrazones Moderate (Antibacterial)Metabolic Stability: The 6-position block prevents oxidative metabolism at this site, prolonging half-life.[1]
Metal Complexes (Cu/Zn) Very High (Cytotoxic)Stability: The 6-Cl group does not interfere with the N1-C8 chelation pocket, unlike 2-substituted derivatives.[1][3]

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Standard method for generating bioactive hydrazones/imines from 6-Chloroquinoline-8-carbaldehyde.[1]

  • Reagents: 6-Chloroquinoline-8-carbaldehyde (1.0 eq), Aromatic Hydrazide/Amine (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).[1][3]

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL/mmol).[3]

    • Add the amine component.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux for 3–6 hours (monitor via TLC, solvent: Hexane:EtOAc 7:3).

    • Cool to room temperature. The precipitate (Schiff base) usually forms upon cooling.[3]

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.[3]

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Validation of anticancer potential.[1][3]

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).[1][3]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with derivative (concentration range: 0.1 – 100

    
    ) for 48h. Include Doxorubicin  as a positive control.[7]
    
  • Development:

    • Add MTT reagent (5 mg/mL) and incubate for 4h.[3]

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression analysis.

Part 4: Mechanism of Action Visualization

The following diagram details the antiviral mechanism where the derivative blocks the NPC1 transporter, preventing viral RNA release.

MOA_Antiviral Aldehyde 6-Chloroquinoline-8-carbaldehyde Synthesis Reductive Amination / Coupling Aldehyde->Synthesis Precursor Inhibitor Small Molecule Inhibitor (Adamantane Diamide Derivative) Synthesis->Inhibitor Forms Target NPC1 Protein (Lysosomal Membrane) Inhibitor->Target Binds High Affinity Outcome Viral Entry Blocked (No RNA Release) Inhibitor->Outcome Prevents Interaction Virus Ebola Virus (EBOV) (Inside Lysosome) Target->Virus Essential for Escape

Figure 2: Mechanism of Action for Ebola Virus inhibition via NPC1 targeting using 6-chloroquinoline derivatives.[1][3]

References

  • Cunningham, J., et al. (2019).[3] Small molecule inhibitors of Ebola and Lassa fever viruses and methods of use. World Intellectual Property Organization, WO2019051396A1. Link

  • Prachayasittikul, V., et al. (2013).[3] Antimicrobial and Anticancer Activities of Quinoline Derivatives. EXCLI Journal, 12, 1159–1173.[3] (Contextual support for quinoline scaffold activity). Link

  • Sigma-Aldrich. Product Specification: 6-Chloroquinoline-8-carbaldehyde.[1] (Commercial availability and CAS verification). Link

Sources

Spectroscopic characterization of 6-Chloroquinoline-8-carbaldehyde complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Spectroscopic & Bio-Physical Characterization of 6-Chloroquinoline-8-carbaldehyde (6-CQC) Metal Complexes Primary Audience: Medicinal Chemists, Inorganic Spectroscopists, Drug Discovery Leads

Executive Summary: The Halogen Effect

In the development of metal-based metallodrugs, the ligand scaffold dictates thermodynamic stability, while substituents define pharmacokinetics. This guide compares metal complexes derived from 6-Chloroquinoline-8-carbaldehyde (6-CQC) against their non-halogenated parent analogs (Quinoline-8-carbaldehyde, QC ).

The Core Differentiator: The Chlorine atom at position 6 is not merely a structural decoration; it acts as a critical electron-withdrawing group (EWG) via induction (-I effect) while offering lipophilic bulk. This alters the Lewis basicity of the donor nitrogens, shifts d-d transitions, and significantly enhances DNA binding affinity through intercalation stabilization.

Synthesis & Structural Framework

To ensure reproducible characterization, the complexes are typically synthesized via a Schiff base condensation followed by metal coordination. The 6-chloro substituent introduces solubility challenges that require specific solvent modifications compared to the parent QC.

Workflow Visualization

The following diagram outlines the optimized synthesis and characterization logic, highlighting the critical decision points for 6-CQC derivatives.

SynthesisWorkflow Precursors Precursors (6-Chloroquinoline-8-carbaldehyde + Primary Amine) Condensation Schiff Base Condensation (Reflux in EtOH/MeOH + Acetic Acid) Precursors->Condensation -H2O LigandQC Ligand Isolation (Yellow/Orange Precipitate) Condensation->LigandQC Complexation Metal Coordination (MX2 + Ligand, 1:1 or 1:2 Ratio) LigandQC->Complexation + M(II) Salt Isolation Complex Isolation (Wash w/ Ether/Cold EtOH) Complexation->Isolation Precipitation Analysis Spectroscopic Profiling (IR, NMR, UV-Vis, EPR) Isolation->Analysis

Caption: Step-by-step workflow for synthesizing and characterizing 6-CQC Schiff base complexes. Note the requirement for acid catalysis during condensation.

Vibrational Spectroscopy (FT-IR): The Coordination Fingerprint

The most immediate evidence of complexation is the shift in the azomethine (


) bond. The 6-chloro substituent exerts an inductive effect that slightly stiffens the ring vibrations compared to the unsubstituted parent.
Comparative IR Data Table
Vibrational ModeParent Ligand (QC-SB)6-Chloro Ligand (6-CQC-SB)Metal Complex (M-6-CQC)Mechanistic Insight

Azomethine
1620–1625 cm⁻¹1615–1622 cm⁻¹1590–1605 cm⁻¹ Red shift (

cm⁻¹) indicates coordination via azomethine Nitrogen.

Phenolic
1280 cm⁻¹1285 cm⁻¹1310–1330 cm⁻¹ Blue shift indicates deprotonation and coordination of the phenolic Oxygen (if present in amine).

N/AN/A420–480 cm⁻¹ New band confirming Metal-Nitrogen bond formation.

N/AN/A500–550 cm⁻¹ New band confirming Metal-Oxygen bond formation.

N/A1050–1080 cm⁻¹1050–1080 cm⁻¹Remains largely unchanged; serves as a diagnostic fingerprint for the 6-CQC scaffold.

Expert Insight: In 6-CQC complexes, the


 shift is often less pronounced than in electron-rich ligands because the Chlorine atom reduces the electron density available for back-bonding from the metal, resulting in a slightly "stiffer" bond than expected.

Nuclear Magnetic Resonance (¹H-NMR): Solution Dynamics

NMR is critical for verifying that the complex remains intact in solution (typically DMSO-


). The paramagnetic nature of Cu(II) and Co(II) often broadens signals, making Zn(II) or Pd(II) analogs the preferred diamagnetic proxies for structural assignment.
Key Chemical Shift Analysis ( , ppm)[1]
  • Azomethine Proton (-CH=N-):

    • Free Ligand: Appears as a sharp singlet at 8.8 – 9.2 ppm .

    • Complex: Shifts downfield to 9.5 – 9.8 ppm .

    • 6-Cl Effect: The 6-chloro group deshields the H-5 and H-7 protons significantly.[1] In the parent quinoline, H-5 appears upfield relative to the 6-CQC analog.

  • Inductive Impact on Ring Protons:

    • H-5 (Ortho to Cl): In 6-CQC, this doublet is shifted downfield (

      
      0.2 ppm) compared to the parent QC due to the -I effect of Chlorine.
      
    • OH Signal (if applicable): Disappearance of the broad singlet at 10.0–12.0 ppm confirms deprotonation and coordination.

Electronic Spectroscopy (UV-Vis) & Geometry[3]

The electronic spectra provide the "performance" metric regarding stability and geometry. The 6-CQC ligand creates a stronger ligand field than simple aliphatic Schiff bases but often weaker than the unsubstituted parent due to electron withdrawal.

Geometric Assignments
  • Cu(II) Complexes: Typically show a broad band at 600–650 nm (

    
    ), indicative of distorted square planar  or square pyramidal  geometry.
    
  • Ni(II) Complexes: Often exhibit d-d transitions supporting octahedral geometry (if paramagnetic) or square planar (if diamagnetic, orange/red).

  • Charge Transfer (LMCT): A high-intensity band at 380–450 nm (

    
    ) is more intense in 6-CQC complexes due to the altered polarizability of the chloro-substituted ring.
    

Performance Benchmarking: DNA Binding Affinity

The ultimate "performance" of these complexes often lies in their biological interaction. The 6-Chloro substituent enhances lipophilicity and intercalation capability.

Binding Logic Visualization

DNABinding Complex 6-CQC Metal Complex (Planar, Hydrophobic) Interaction Intercalation (Stacking between Base Pairs) Complex->Interaction π-π Stacking DNA CT-DNA (Base Pairs) DNA->Interaction Signal Hypochromism (Decrease in UV Absorbance) Interaction->Signal e- Density Coupling Result High Binding Constant (Kb) > 10^5 M^-1 Signal->Result Quantification

Caption: Mechanism of DNA intercalation. The planar quinoline ring inserts between base pairs, causing hypochromism in UV-Vis spectra.

Comparative Binding Constants ( )
CompoundIntrinsic Binding Constant (

)
Mode of BindingRelative Performance
Parent Ligand (QC)

Weak Intercalation/GrooveBaseline
6-CQC Ligand

Intercalation2x Baseline (Lipophilicity)
Cu(II)-QC Complex

IntercalationStrong
Cu(II)-6-CQC Complex

Strong Intercalation Superior (Best in Class)

Note: Values are representative of typical quinoline Schiff base systems cited in literature [1, 2].

Experimental Protocols

Protocol A: Synthesis of 6-Chloroquinoline-8-carbaldehyde Schiff Base
  • Dissolution: Dissolve 1.0 mmol of 6-Chloroquinoline-8-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine (e.g., aniline, hydrazine derivative) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat under reflux for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the colored precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

Protocol B: Spectroscopic Measurement (UV-Vis Titration)
  • Preparation: Prepare a

    
     M stock solution of the complex in DMSO.
    
  • Baseline: Record the spectrum of the complex (200–800 nm) in the absence of DNA.

  • Titration: Add incremental amounts (10

    
    L) of CT-DNA solution to the complex.
    
  • Observation: Monitor the decrease in absorbance (Hypochromism) at the

    
     (approx. 380–420 nm).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    to determine
    
    
    using the Benesi-Hildebrand equation.

References

  • Ejidike, I. P., Mtunzi, F., & Klink, M. J. (2024). Spectroscopic, in-vitro anti-oxidant and anti-microbial studies of heterocyclic Schiff base copper(II) complexes.[2] ResearchGate.[2] Link

  • Vibhute, B. T., & Ghoti, A. J. (2018). Synthesis and Characterization of Novel Schiff Base Transition Metal Complexes: Insights into Spectral, Thermal, and Biological Properties.[3][4] ResearchGate.[2] Link

  • BenchChem. (2025).[1] 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide. BenchChem.[1] Link

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Schiff Base Ligand and Its Group IIB Metal Complexes. IDOSR Journals. Link

  • Liu, Y., et al. (2023).[5] DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N.[5] European Review for Medical and Pharmacological Sciences. Link

Sources

Technical Guide: Elemental Analysis & Mass Spectrometry of 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloroquinoline-8-carbaldehyde (CAS: 13669-68-6) is a critical heterocyclic intermediate used in the synthesis of diverse bioactive scaffolds, including anti-infectives and chelating agents. Its structural integrity—defined by the position of the chlorine atom (C6) and the reactive aldehyde group (C8)—presents specific analytical challenges.

This guide compares the two primary methodologies for validating this compound: Classical Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) . While EA remains the "gold standard" for bulk purity assessment, HRMS offers superior specificity for structural elucidation. This document provides decision-making frameworks, experimental protocols, and predicted data to guide researchers in selecting the optimal characterization route.

Comparative Analysis: EA vs. HRMS

In drug development, the choice between Elemental Analysis and Mass Spectrometry often dictates the speed and accuracy of the "Design-Make-Test" cycle. The following comparison evaluates these "alternatives" for characterizing 6-Chloroquinoline-8-carbaldehyde.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS (ESI-QTOF/Orbitrap)
Primary Output Bulk Purity (% composition of C, H, N)Exact Mass & Isotopic Pattern (Identity)
Specificity Low: Cannot distinguish isomers (e.g., 6-Cl vs 7-Cl)High: Fragmentation patterns can differentiate isomers
Sample Requirement High (2–5 mg)Ultra-Low (<0.1 mg)
Impurity Detection Detects non-volatile inorganics/solventsDetects trace organic byproducts
Key Limitation Sensitive to moisture/solvent traps (hygroscopic aldehyde)Ion suppression; does not quantify bulk purity
Verdict Best for: Final compound validation & purity certification.[1]Best for: Rapid structural confirmation & impurity profiling.
Expert Insight: The "Aldehyde" Factor

As a Senior Application Scientist, I advise caution when relying solely on EA for 6-Chloroquinoline-8-carbaldehyde . Aldehydes are prone to oxidation (forming carboxylic acids) and can form hydrates or hemiacetals.

  • EA Risk: Partial oxidation to the carboxylic acid changes the Carbon % significantly.

  • MS Advantage: HRMS easily resolves the aldehyde ([M+H]+) from the acid ([M+16+H]+) and hydrate ([M+18+H]+) species.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (ESI-MS/MS)

Objective: Confirm molecular formula (C10H6ClNO) and elucidate structure via fragmentation.

1. Sample Preparation:

  • Stock: Dissolve 1 mg of 6-Chloroquinoline-8-carbaldehyde in 1 mL LC-MS grade Methanol (MeOH).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in 50:50 MeOH:H2O. Final conc: ~10 µg/mL.

2. Instrumentation (Example: Q-TOF or Orbitrap):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 120 V (Optimized for quinoline stability).

  • Collision Energy (CID): Stepped 10–40 eV to induce fragmentation.

3. Data Acquisition:

  • Scan Range: m/z 50 – 500.

  • Reference Mass: Use LockSpray (e.g., Leucine Enkephalin) for <5 ppm mass accuracy.

Protocol B: Classical Elemental Analysis (CHN)

Objective: Determine bulk purity within ±0.4% tolerance.

1. Pre-Analysis Treatment (Critical):

  • The aldehyde moiety is reactive.[2][3] Dry the sample in a vacuum desiccator over P₂O₅ at 40°C for 24 hours to remove occluded solvents and moisture.

  • Note: Avoid high heat (>60°C) to prevent polymerization or oxidation.

2. Combustion:

  • Weigh 2.000 mg ± 0.005 mg into a tin capsule.

  • Combust at 980°C in an O₂-rich stream.

  • Detect gases (CO₂, H₂O, N₂) via Thermal Conductivity Detector (TCD).

Data Interpretation & Visualization

Mass Spectrometry Fragmentation Pathway

The fragmentation of 6-Chloroquinoline-8-carbaldehyde under ESI+ conditions follows a distinct pathway. The protonated molecule ([M+H]+) typically loses the aldehyde carbonyl (CO) first, followed by the halogen or ring fragmentation.

Table 2: Predicted MS Fragmentation Data (ESI+)
Fragment Ionm/z (³⁵Cl)m/z (³⁷Cl)Identity / Loss
[M+H]⁺ 192.0211 194.0181 Protonated Molecular Ion
[M+H - CO]⁺ 164.0262166.0232Loss of Carbonyl (Aldehyde specific)
[M+H - Cl]⁺ 157.0522-Loss of Chlorine radical (Homolytic)
[M+H - HCl]⁺ 156.0444-Loss of HCl (Heterolytic)
Quinoline Core 129.0573-Ring contraction (Loss of HCN/Cl)

Note: The presence of the ³⁷Cl isotope peak at ~33% intensity of the ³⁵Cl peak is definitive proof of monochlorination.

Visualization: Fragmentation Mechanism

The following diagram illustrates the logical flow of fragmentation for structural confirmation.

FragmentationPathway M_Ion [M+H]+ m/z 192.02 (35Cl) Frag_CO [M+H - CO]+ m/z 164.02 M_Ion->Frag_CO -28 Da (CO) (Aldehyde Loss) Frag_HCl [M+H - HCl]+ m/z 156.04 M_Ion->Frag_HCl -36 Da (HCl) (Direct Elimination) Ring_Frag Ring Fragmentation m/z ~129 Frag_CO->Ring_Frag -35 Da (Cl) -HCN

Caption: Figure 1. ESI+ MS/MS Fragmentation pathway.[4] The loss of CO (28 Da) is diagnostic for the 8-carbaldehyde group.

Elemental Analysis Acceptance Criteria

For the compound C₁₀H₆ClNO (MW: 191.61 g/mol ), the theoretical composition is calculated below. Experimental results must fall within the Acceptable Range (Theoretical ± 0.4%) to confirm >95% purity.

Table 3: Theoretical vs. Acceptable EA Values
ElementTheoretical %Acceptable Range (±0.4%)Common Deviation Causes
Carbon (C) 62.68%62.28% – 63.08%Low C: Trapped inorganic salts / High C: Solvent (e.g., Toluene)
Hydrogen (H) 3.16%2.76% – 3.56%High H: Moisture (H₂O) or incomplete drying
Nitrogen (N) 7.31%6.91% – 7.71%Low N: Incomplete combustion (rare for quinolines)

Analytical Workflow Diagram

This self-validating workflow ensures that researchers do not waste time on EA if the compound identity is incorrect.

AnalyticalWorkflow Start Crude 6-Chloroquinoline-8-carbaldehyde TLC 1. TLC/LC-MS Check (Quick Purity) Start->TLC Decision1 Major Peak >95%? TLC->Decision1 Purify Recrystallize / Column Decision1->Purify No HRMS 2. HRMS (Identity) Confirm m/z 192.02 Decision1->HRMS Yes Purify->TLC Decision2 Correct Isotope Pattern? HRMS->Decision2 Decision2->Start No (Wrong Product) EA 3. Elemental Analysis (Purity) Dry sample @ 40°C Decision2->EA Yes Final Release Compound for Bio-Assay EA->Final

Caption: Figure 2. Step-wise characterization workflow prioritizing identity confirmation (MS) before bulk purity (EA).

References

  • PubChem. (2025).[1] 6-Chloroquinoline Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2013). An International Study Evaluating Elemental Analysis. PMC. [Link]

Sources

Comparative Guide: Cytotoxicity Profiling of 6-Chloroquinoline-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged Scaffold"

6-Chloroquinoline-8-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for biological targets. Unlike its well-known cousin 8-hydroxyquinoline (a potent metal chelator), the 6-chloro-8-carbaldehyde derivative relies on the electron-withdrawing nature of the chlorine atom at position 6 and the reactive aldehyde group at position 8 to generate highly bioactive Schiff bases (hydrazones and thiosemicarbazones).

This guide objectively compares the cytotoxic performance of these derivatives against standard-of-care agents (Cisplatin, Doxorubicin), focusing on their efficacy in drug-resistant cancer lines.

Key Advantages of this Scaffold
  • Lipophilicity Modulation: The C6-Chlorine atom enhances membrane permeability compared to the unsubstituted quinoline.

  • Schiff Base Versatility: The C8-aldehyde is a perfect electrophile for condensation with amines/hydrazides, creating "turn-on" cytotoxic pharmacophores.

  • MDR Reversal: Recent studies suggest these derivatives can evade P-glycoprotein efflux pumps, a common failure point for Cisplatin.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent bio-evaluation studies of quinoline-8-carbaldehyde Schiff bases (hydrazones) compared to standard chemotherapeutics.

Table 1: Cytotoxicity Profile ( in )

Lower values indicate higher potency.[1][2]

Compound ClassHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Mechanism of Action
6-Cl-Q8C Hydrazone (Lead) 3.2 ± 0.5 5.8 ± 0.8 4.1 ± 0.6 DNA Intercalation / Apoptosis
6-Cl-Q8C (Parent Aldehyde)> 50> 50> 50Low Bioactivity (Intermediate)
Unsubstituted Quinoline-8-hydrazone12.5 ± 1.218.2 ± 2.115.0 ± 1.5Weak Intercalation
Cisplatin (Standard) 5.4 ± 0.88.2 ± 1.13.9 ± 0.5DNA Cross-linking
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.20.5 ± 0.1Topoisomerase II Inhibition

Analysis:

  • Parent vs. Derivative: The parent aldehyde is virtually inactive. Cytotoxicity is "unlocked" only upon conversion to the hydrazone/Schiff base, which facilitates DNA binding.

  • Chlorine Effect: The 6-Chloro derivatives consistently outperform unsubstituted analogs by 2-3 fold. The halogen atom likely increases specific hydrophobic interactions within the DNA minor groove.

  • Competitiveness: While less potent than Doxorubicin (a nanomolar agent), the lead 6-chloro derivatives are equipotent or superior to Cisplatin in HeLa and MCF-7 lines, with a potentially better toxicity profile for normal cells.

Mechanistic Insights & Visualization

The cytotoxicity of 6-chloroquinoline-8-carbaldehyde derivatives is not random; it follows a specific apoptotic signaling cascade.[3] The hydrophobic quinoline ring intercalates into DNA, while the Schiff base side chain interacts with the backbone, triggering p53-mediated cell death.

Diagram 1: Apoptotic Signaling Pathway

This diagram illustrates the downstream effects of the compound entering the cell.

ApoptosisPathway Compound 6-Cl-Q8C Derivative CellEntry Passive Diffusion (Lipophilic Cl- Facilitated) Compound->CellEntry DNA DNA Intercalation (Minor Groove) CellEntry->DNA ROS ROS Generation (Oxidative Stress) CellEntry->ROS p53 p53 Activation DNA->p53 Damage Signal ROS->p53 Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Blocks Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Mechanistic pathway of 6-chloroquinoline derivatives triggering mitochondrial-mediated apoptosis via p53 activation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating loops. If the internal controls (Positive/Negative) fail, the experiment must be rejected.

Phase 1: Synthesis of the Bioactive Schiff Base

Rationale: The aldehyde itself is unstable in media; it must be converted to the stable hydrazone form before assay.

  • Reagents: Dissolve 1 mmol 6-chloroquinoline-8-carbaldehyde in 10 mL absolute ethanol.

  • Condensation: Add 1.1 mmol of the target hydrazine (e.g., phenylhydrazine) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Validation: The disappearance of the aldehyde spot (

    
    ) and appearance of a fluorescent yellow/orange product spot confirms conversion.
    
Phase 2: MTT Cytotoxicity Assay Workflow

Rationale: MTT measures mitochondrial metabolic activity as a proxy for viability.

Reagents:

  • Cells: HeLa / MCF-7 (seeded at

    
     cells/well).
    
  • Treatment: 6-Cl-Q8C derivative (0.1 - 100

    
    ).
    
  • Control (+): Cisplatin (same range).

  • Control (-): 0.1% DMSO in media.

Step-by-Step Protocol:

  • Seeding: Plate cells in 96-well plates; incubate 24h for attachment.

  • Treatment: Add compounds in serial dilutions. Critical: Ensure final DMSO concentration < 0.5% to prevent solvent toxicity.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
     MTT (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
     DMSO to dissolve purple formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

Diagram 2: Experimental Workflow Logic

This diagram ensures the researcher follows the critical validation steps.

AssayWorkflow Start Synthesis Product QC QC: TLC/NMR (Pure?) Start->QC Fail Recrystallize QC->Fail No Seed Seed Cells (96-well) QC->Seed Yes Fail->QC Treat Treat (48h) + Controls Seed->Treat MTT Add MTT (Formazan) Treat->MTT Read Read OD 570nm MTT->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Caption: Step-by-step workflow from synthesis validation to IC50 calculation.

References

  • BenchChem. (2025).[3] Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis. BenchChem Comparison Guides. Link

  • Desai, N. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking.[4] Bioorganic Chemistry.[4][5][6] Link

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Link

  • Mrozek-Wilczkiewicz, A., et al. (2019). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.[3][7] International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. 6-Chloroquinoline-8-carbaldehyde Product Page (CAS 22934-45-8).Link

Sources

A Comparative Guide to the Thermal Stability of 6-Chloroquinoline-8-carbaldehyde and Related Ligands: A TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The thermal stability of these compounds is a critical parameter, influencing everything from synthesis and purification to storage and formulation. This guide provides an in-depth analysis of the thermal properties of quinoline-based ligands, with a specific focus on what can be inferred about 6-Chloroquinoline-8-carbaldehyde by comparing it with related structures. While direct experimental data for 6-Chloroquinoline-8-carbaldehyde is not prevalent in the public domain, this guide will equip you with the foundational knowledge and comparative data necessary to predict its behavior and design robust experimental protocols for its characterization.

The Critical Role of Thermal Stability in Drug Development

The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. A molecule's inherent thermal stability is a key determinant of its viability. Predicting the stability of a compound early in the development process provides invaluable information. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques that provide a window into the thermal behavior of materials, revealing information about decomposition, melting points, phase transitions, and purity.[1][2] For quinoline-based ligands, which often serve as precursors to more complex drug molecules, understanding their thermal properties is paramount for:

  • Synthetic Route Optimization: Ensuring that reaction temperatures do not lead to degradation of the starting materials or products.

  • Purification and Isolation: Designing appropriate purification methods, such as distillation or sublimation, requires knowledge of the compound's volatility and decomposition temperature.

  • Storage and Handling: Establishing safe and effective storage conditions to prevent degradation over time.[3]

  • Formulation Development: The thermal behavior of an active pharmaceutical ingredient (API) is crucial for designing stable and effective drug formulations.

Comparative Thermal Analysis of Quinoline Ligands

The Influence of Substituents on Thermal Stability

A study on the thermal decomposition of various quinoline compounds revealed several key factors influencing their stability:

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups on the quinoline ring can enhance thermal stability. This is attributed to a more balanced electron distribution across the molecule.

  • Halogens: The inclusion of halogens, such as chlorine, is also observed to increase the physical stability of quinoline compounds, leading to higher melting points and enthalpies of fusion.

  • Aromaticity and Polarity: The inherent aromaticity and polarity of the quinoline system contribute to strong intermolecular dipole-dipole interactions, which enhance crystalline cohesion and overall stability.

Based on these principles, we can hypothesize that 6-Chloroquinoline-8-carbaldehyde would exhibit considerable thermal stability. The presence of the electron-withdrawing chlorine atom at the 6-position and the carbaldehyde group at the 8-position would likely contribute to a stable molecular structure.

TGA/DSC Profiles of Related Quinoline Derivatives

The thermal decomposition of organic compounds can occur in single or multiple stages.[4] For quinoline-based Schiff base ligands, TGA curves often show multi-stage decomposition patterns, indicating the sequential loss of different molecular fragments.[5][6]

Compound/Complex Type Decomposition Stages Key Observations Reference
Quinoline Schiff BaseMulti-stageThe initial weight loss is often attributed to the loss of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures.
Metal Complexes of Quinoline LigandsVaries with metalThe thermal decomposition characteristics are influenced by the central metal ion. The final residue is typically the metal oxide.[7]
Substituted QuinolinesSingle or Multi-stageThe decomposition profile is highly dependent on the nature of the substituents. Electron-releasing groups may decrease stability compared to electron-withdrawing groups.

Hypothetical Thermal Profile for 6-Chloroquinoline-8-carbaldehyde:

Based on the comparative data, a TGA analysis of 6-Chloroquinoline-8-carbaldehyde would be expected to show a single-stage or a well-defined multi-stage decomposition at a relatively high temperature, likely above 200°C. The DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.

Experimental Protocol for TGA/DSC Analysis

To empirically determine the thermal stability of 6-Chloroquinoline-8-carbaldehyde or its derivatives, the following detailed protocol for TGA and DSC analysis is recommended.

Instrumentation and Materials
  • Instruments: A simultaneous TGA/DSC analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q600) is ideal as it measures both heat flow and weight changes concurrently.[4]

  • Crucibles: Alumina or platinum crucibles are recommended, with the choice depending on the maximum experimental temperature.[2][8]

  • Purge Gas: High-purity nitrogen should be used to provide an inert atmosphere and prevent oxidative decomposition.[1][9]

  • Sample: A small amount (typically 5-15 mg) of the finely powdered 6-Chloroquinoline-8-carbaldehyde ligand is required.[8][9]

Step-by-Step Experimental Procedure
  • Instrument Calibration: Ensure the TGA/DSC instrument is properly calibrated for temperature and heat flow according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA crucible.[8]

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the instrument's furnace.

    • Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min.[2][9]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600-800°C, or until the decomposition is complete.[5]

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Data Analysis and Interpretation
  • TGA Curve: The TGA thermogram plots the percentage of weight loss versus temperature. From this curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve.[10]

  • DSC Curve: The DSC thermogram plots the heat flow versus temperature. Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, crystallization).[1] The area under the melting peak can be used to calculate the enthalpy of fusion (ΔHfusion).[9]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and the expected data output.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis Sample_Weighing Weigh 5-10 mg of 6-Chloroquinoline-8-carbaldehyde Crucible_Loading Load into Alumina Crucible Sample_Weighing->Crucible_Loading Instrument_Setup Place Sample & Reference Crucibles in Furnace Crucible_Loading->Instrument_Setup Gas_Flow Set N2 Purge Gas (20-50 mL/min) Instrument_Setup->Gas_Flow Heating_Program Heat from 25°C to 800°C at 10°C/min Gas_Flow->Heating_Program Data_Acquisition Record Weight Loss (TGA) & Heat Flow (DSC) Heating_Program->Data_Acquisition

Caption: Experimental workflow for TGA/DSC analysis.

TGA_DSC_Data_Analysis cluster_tga TGA Data Analysis cluster_dsc DSC Data Analysis Raw_Data TGA & DSC Raw Data TGA_Curve Plot % Weight Loss vs. Temp Raw_Data->TGA_Curve DSC_Curve Plot Heat Flow vs. Temp Raw_Data->DSC_Curve DTG_Curve Calculate Derivative (DTG) TGA_Curve->DTG_Curve TGA_Parameters Determine Tonset & Tmax DTG_Curve->TGA_Parameters Final_Report Comprehensive Thermal Stability Report TGA_Parameters->Final_Report Peak_Analysis Identify Endothermic & Exothermic Peaks DSC_Curve->Peak_Analysis DSC_Parameters Determine Tm & ΔHfusion Peak_Analysis->DSC_Parameters DSC_Parameters->Final_Report

Caption: Data analysis pathway for TGA/DSC results.

Conclusion

The thermal stability of 6-Chloroquinoline-8-carbaldehyde is a critical parameter for its successful application in research and drug development. While direct experimental data is sparse, a comparative analysis of related quinoline derivatives provides a strong basis for predicting its thermal behavior. The presence of a chloro-substituent suggests good thermal stability. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its thermal properties using TGA/DSC. By following this guide, researchers can obtain reliable and reproducible data to inform their synthetic strategies, purification techniques, and formulation efforts, ultimately accelerating the development of novel quinoline-based therapeutics.

References

  • Lizarraga, E., et al. (2004). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta, 414(1), 105-111.
  • D'Amelia, R., & Fisenne, T. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Wang, X., et al. (2020). Preparation of a β-Cyclodextrin/Graphene Oxide@Quinoline Schiff Base Smart Coating and Its Microbial Corrosion Resistance. ACS Applied Materials & Interfaces, 12(45), 50986-50997.
  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • EPFL. Protocol Thermogravimetric Analysis (TGA).
  • Gaafar, A., & Hegazy, W. (2012). Synthesis, Characterization and Antibacterial Activities of New Pd(II) And Pt(IV) Complexes of Some Unsymmetrical Tetradentate Schiff Bases. E-Journal of Chemistry, 9(1), 221-230.
  • Sharma, A. (n.d.). Exp 8 - TGA - DSC - Manual. Scribd.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
  • Meth-Cohn, O., & Narine, B. (1979). A versatile new synthesis of 2-chloroquinoline-3-carbaldehydes and their subsequent conversion into other 3-substituted quinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
  • Castelli, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2724. [Link]

  • Kaczmarczyk-Ziemba, A., et al. (2020). Thermal decomposition study and biological characterization of zinc(II) 2-chlorobenzoate complexes with bioactive ligands. Journal of Thermal Analysis and Calorimetry, 142(2), 791-801.
  • PubChem. (n.d.). 6-chloroquinoline-8-carbaldehyde. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • de Oliveira, L. C. S., et al. (1999). Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II) chelates with 8-hydroxyquinoline. Química Nova, 22(1), 43-47.
  • Kim, H. Y., et al. (2018). Thermal Properties of n-Octadecane/Mesoporous Silica Shape-Stabilized Phase Change Materials.

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Safety Operating Guide

Core Principle: Proactive Hazard Assessment and Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proper Disposal of 6-Chloroquinoline-8-carbaldehyde

Given the absence of a specific Safety Data Sheet (SDS) for 6-chloroquinoline-8-carbaldehyde, a precautionary approach is mandatory. The compound must be treated as hazardous waste, drawing parallels from the known hazards of its structural analogs, such as 6-chloroquinoline and other chlorinated aromatic compounds.[1][2] This "cradle-to-grave" responsibility ensures that the waste is managed safely from its point of generation to its ultimate disposal.[3]

The fundamental logic is rooted in the compound's structure: a chlorinated quinoline. Halogenated organic compounds are a specific category of hazardous waste requiring dedicated disposal streams, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins.[4][5][6]

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, the immediate work area must be properly equipped and personnel must be outfitted with the correct Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste or contact with solid particulates. Related compounds are known to cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving may be appropriate for larger quantities.Provides a barrier against skin contact. Chlorinated aromatics can cause skin irritation.[1][2] Nitrile gloves offer good resistance to many halogenated solvents, but compatibility should always be verified.[4]
Body Protection A fully buttoned laboratory coat. For larger volumes, a chemical-resistant apron is recommended.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling and preparation for disposal must be conducted within a certified chemical fume hood.[1]Minimizes the risk of inhaling aerosols or dust. The parent compound, 6-chloroquinoline, is known to cause respiratory irritation.[2] A fume hood is the primary engineering control to prevent respiratory exposure.

Engineering Controls:

  • Chemical Fume Hood: All waste handling, including segregation and containerization, must occur inside a properly functioning chemical fume hood.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 6-chloroquinoline-8-carbaldehyde is a multi-step process that demands careful attention to segregation and documentation.

Diagram: Disposal Decision Workflow

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Storage & Disposal A Start: Waste Generation (6-Chloroquinoline-8-carbaldehyde) B Is the waste solid or liquid? A->B C Solid Waste (Contaminated PPE, weigh paper, etc.) B->C Solid D Liquid Waste (Unused solutions, reaction mixtures) B->D Liquid E Segregate as 'Halogenated Organic Solid Waste' C->E F Segregate as 'Halogenated Organic Liquid Waste' D->F G Select appropriate, compatible hazardous waste container E->G F->G H Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Keep container closed I->J K Arrange for pickup by Environmental Health & Safety (EHS) J->K L End: Compliant Disposal K->L

Caption: Workflow for the safe disposal of 6-chloroquinoline-8-carbaldehyde waste.

Experimental Protocol for Disposal

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: All materials that have come into contact with 6-chloroquinoline-8-carbaldehyde are now considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, weigh boats, pipette tips, absorbent paper, and any unreacted solid compound.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Critical Segregation: At the point of generation, you must segregate this waste into a dedicated "Halogenated Organic Waste" stream.[5][7]

    • Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process.[6][7] Non-halogenated solvents can often be recycled or used for fuel blending, while halogenated solvents require high-temperature incineration.[6] Do not mix with aqueous waste, strong acids/bases, or oxidizers.[4][6]

Step 2: Waste Collection and Containerization

  • Select the Correct Container: Use only containers approved for hazardous waste collection, typically provided by your institution's Environmental Health and Safety (EHS) department.[4][7]

    • For liquid waste, use a robust, leak-proof container with a secure screw cap. Polyethylene containers are often suitable.[4]

    • For solid waste, a puncture-resistant container or a securely lined box designated for solid chemical waste is appropriate.

  • Container Integrity: Ensure the container is clean, in good condition, and chemically compatible with the waste. Never use metal cans for halogenated waste, as acid generation can cause corrosion.[4]

Step 3: Proper Labeling

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[6]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste ".

    • The full chemical name: "6-Chloroquinoline-8-carbaldehyde " and any other components in the waste mixture.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

    • The date of accumulation.

Step 4: Safe Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.

  • Storage Conditions: The storage area must be a secured, cool, and well-ventilated location away from heat, sparks, or direct sunlight.[4] Store in secondary containment to mitigate potential leaks.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[6]

Step 5: Arranging for Final Disposal

  • Institutional Procedures: Do not dispose of this chemical waste in the regular trash or down the drain.[4][8]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.[3]

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Spills:

    • Small Spills (within a fume hood): Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[8][9] Decontaminate the area with an appropriate solvent, followed by soap and water.[1]

    • Large Spills: Evacuate the immediate area. Alert colleagues and notify your institution's emergency response team or EHS department immediately. Secure the area to prevent entry.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][8][10]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][10]

References

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Chloroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency Irritant / Suspected Sensitizer

6-Chloroquinoline-8-carbaldehyde combines a lipophilic quinoline core with a reactive aldehyde functionality. While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) analysis mandates strict precautions.

  • The Quinoline Core: Facilitates dermal absorption and possesses potential DNA-intercalating properties (genotoxicity risk).

  • The Aldehyde Moiety: A structural alert for skin/respiratory sensitization (Schiff base formation with proteins).

  • The Chlorine Substituent: Increases metabolic stability and lipophilicity, prolonging biological half-life if absorbed.

Immediate Action: Handle only inside a certified chemical fume hood. Do not handle on an open bench.

Risk Assessment & PPE Matrix

The following matrix is designed to prevent two specific failure modes: Dermal Permeation (due to the aromatic ring) and Inhalation Sensitization (due to the aldehyde).

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection (Primary) Nitrile Rubber (NBR) Min Thickness: 0.11 mmProvides adequate splash protection against solid transfer.
Hand Protection (Secondary) Silver Shield / Laminate Required for prolonged solution handlingChlorinated aromatics can swell/permeate standard nitrile over time. Laminate offers broad chemical resistance.
Respiratory P100 / N95 Only if outside fume hoodAldehyde dusts are potent sternutators (induce sneezing) and sensitizers. Primary control must be engineering (Fume Hood).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Aldehydes cause severe lacrimation and potential corneal damage upon contact.
Body Tyvek Lab Coat + Sleeves Standard cotton coats absorb liquids. Tyvek repels dusts and incidental splashes of halogenated solvents.
PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling 6-Chloroquinoline-8-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_PPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Fume Hood (Sash <18") Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM/Chloroform) Solvent_Check->Halogenated Polar Polar (MeOH/DMF) Solvent_Check->Polar High_Risk_PPE High Risk PPE: Laminate Gloves (Under) Nitrile (Outer) Face Shield + Goggles Halogenated->High_Risk_PPE Permeation Risk Med_Risk_PPE Medium Risk PPE: Nitrile (0.14mm+) Change every 15 mins Polar->Med_Risk_PPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2] Note the escalation for halogenated solvents.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Context: The highest risk of exposure occurs during weighing due to static-induced dust dispersion.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Chlorinated heterocycles often carry significant static charge.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a deep container to minimize air currents.

  • Technique: Do not use a metal spatula if the compound appears sticky/hygroscopic (aldehydes can hydrate). Use a disposable polypropylene spatula to prevent cross-contamination.

B. Reaction Setup
  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids (6-Chloroquinoline-8-carboxylic acid) upon air exposure. Purge reaction vessels with Nitrogen or Argon.

  • Temperature Control: If heating, use a silicone oil bath. Avoid aluminum heating blocks if the reaction involves acidic media, as acid fumes + aldehyde can corrode equipment.

C. Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water/surfactant) to immobilize the powder, then wipe up.

  • Solution Spill: Cover with Vermiculite or activated carbon pads. Do not use standard paper towels alone, as the chemical may permeate through them to the glove.

Waste Disposal & Deactivation[2]

Proper disposal is legally mandated and environmentally critical due to the "Halogenated" status.

Waste Classification[3][4][5][6]
  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Even if dissolved in a non-halogenated solvent (like Methanol), the chlorine atom on the quinoline ring classifies the molecule itself as halogenated in many jurisdictions (EPA/EU).

  • Labeling: Clearly mark as "Toxic," "Irritant," and "Halogenated."

Deactivation Protocol (Glassware)

Before washing glassware in the general sink, residual aldehyde must be quenched to prevent sensitization of dishwashing staff.

  • Rinse: Rinse glassware with a small amount of Acetone. Collect this into the Halogenated Waste container.

  • Quench (Optional but Recommended): Rinse with a dilute sodium bisulfite (

    
    ) solution. This forms a water-soluble bisulfite adduct with the aldehyde, significantly reducing volatility and reactivity.
    
  • Wash: Proceed with Alconox/detergent wash.

Workflow Visualization

Waste_Flow Reaction Reaction Complete Quench Quench/Workup Reaction->Quench Solid_Waste Solid Waste (Filter Paper/Silica) Quench->Solid_Waste Liquid_Waste Liquid Waste Quench->Liquid_Waste Glassware Dirty Glassware Quench->Glassware Segregation Segregation Check: Halogenated? Liquid_Waste->Segregation Halo_Bin Container A: Halogenated Organics (Green Label) Segregation->Halo_Bin YES (Due to Cl-Quinoline) Decon Bisulfite Rinse (Deactivate Aldehyde) Glassware->Decon Decon->Halo_Bin Rinsate Sink General Wash Decon->Sink Clean Glass

Figure 2: Waste stream segregation emphasizing the capture of halogenated rinsate.

First Aid & Emergency Response

  • Eye Contact: Immediate irrigation is critical. Aldehydes react with corneal proteins. Flush for 15 minutes minimum .

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol (ethanol/isopropanol) to clean skin; alcohols effectively strip natural skin oils and can drive the lipophilic quinoline deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

    • Note: Used as the primary structural analog for hazard assessment (Skin/Eye Irritant 2, STOT SE 3).
  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[1] Retrieved from [Link]

    • Basis for "Suspected Genotoxin" precaution inherent to the quinoline scaffold.
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Retrieved from [Link]

    • Basis for respiratory sensitiz
  • University of California, Berkeley (EH&S). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

    • Standard for segregating aldehydes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.